2-(4-Oxopiperidin-1-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxopiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDXILKGPTDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375414 | |
| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-65-9 | |
| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(4-Oxopiperidin-1-yl)acetonitrile
CAS Number: 259180-65-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential biological relevance.
Chemical and Physical Properties
This compound is a piperidine derivative characterized by a cyanomethyl group attached to the nitrogen atom of a 4-oxopiperidine ring.[1]
| Property | Value | Source |
| CAS Number | 259180-65-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A potential synthetic pathway is illustrated below:
References
Technical Data Summary: 2-(4-Oxopiperidin-1-yl)acetonitrile
This document provides the core physicochemical data for 2-(4-Oxopiperidin-1-yl)acetonitrile, specifically focusing on its molecular weight. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Identity and Formula
This compound is a chemical compound with the CAS Registry Number 259180-65-9.
-
Molecular Formula: C₇H₁₀N₂O[1]
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the molecular formula is detailed below. Standard atomic weights are used for this determination.
| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 20 | 138.17 |
Calculated Molecular Weight: 138.17 g/mol [1]
Logical Representation of Molecular Composition
The following diagram illustrates the elemental composition that contributes to the final molecular weight of the compound.
Caption: Elemental components of this compound.
References
An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, safety information, and relevant experimental considerations for 2-(4-Oxopiperidin-1-yl)acetonitrile. The information is structured to serve as a practical resource for professionals in research and development.
Chemical and Physical Properties
This compound, with CAS Number 259180-65-9, is a piperidine derivative functionalized with a ketone and a nitrile group.[1] These functional groups make it a versatile intermediate in organic synthesis. The compound's properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 259180-65-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Not specified (often a solid or oil) | N/A |
| log Pow (Octanol/Water Partition Coefficient) | -0.54 (at 25 °C) |
The negative log Pow value indicates that the compound is hydrophilic and bioaccumulation is not expected.
Safety, Handling, and Reactivity
The compound is classified as hazardous. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.
| Hazard Class | GHS Classification | Precautionary Statements (Selected) |
| Flammability | Flammable Liquid, Category 2 (H225) | P210: Keep away from heat, sparks, open flames. |
| Acute Toxicity | Oral, Dermal, Inhalation, Category 4 (H302 + H312 + H332) | P261: Avoid breathing mist/vapors. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing. |
| Eye Irritation | Category 2A (H319) | P264: Wash skin thoroughly after handling. |
Handling and Storage:
-
Work under a chemical fume hood.
-
Avoid contact with skin, eyes, and inhalation of vapor or mist.
-
Keep the container tightly closed and store in a well-ventilated place.
-
Keep away from open flames, hot surfaces, and sources of ignition.
-
Take precautionary measures against static discharge.
Reactivity and Stability:
-
The product is chemically stable under standard ambient conditions (room temperature).
-
Vapors may form an explosive mixture with air.
Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound were not identified in the provided search results, a general and logical synthetic approach involves the N-alkylation of 4-piperidone. This is a common reaction in organic chemistry for forming C-N bonds.
General Synthesis via N-Alkylation (Hypothetical)
This protocol describes a representative procedure for the synthesis of this compound from 4-piperidone and a haloacetonitrile.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-piperidone hydrochloride hydrate and a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture. This is necessary to deprotonate the piperidine nitrogen, making it nucleophilic. Stir for 15-30 minutes at room temperature.
-
Alkylation: Add an equimolar amount of 2-chloroacetonitrile or 2-bromoacetonitrile dropwise to the stirring mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove residual salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified using column chromatography on silica gel to yield the pure this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
General Workflow for Characterization
After synthesis and purification, the identity and purity of the compound must be confirmed. A standard workflow for the characterization of a novel organic compound is outlined below.
Caption: Standard workflow for the analytical characterization of a synthesized chemical.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the search results detailing specific biological activities or interactions with signaling pathways for this compound. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules, which may themselves be designed for biological targets.
This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or rigorous experimental validation.
References
(4-Oxo-1-piperidinyl)acetonitrile: A Technical Guide for Drug Development Professionals
Introduction
(4-Oxo-1-piperidinyl)acetonitrile, systematically known as 2-(4-oxopiperidin-1-yl)acetonitrile , is a heterocyclic organic compound featuring a piperidone core N-substituted with an acetonitrile group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for introducing diverse functional groups, thereby enabling fine-tuning of interactions with biological targets.[2][3]
The 4-oxopiperidine moiety, in particular, serves as a crucial intermediate in the synthesis of complex molecular architectures.[4][5] It is a key building block for derivatives that have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, aimed at researchers and professionals in the field of drug discovery and development.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, the tables provide its core identifiers and computed properties.
Data Presentation
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 259180-65-9 | [7] |
| Molecular Formula | C₇H₁₀N₂O | [7] |
| Molecular Weight | 138.17 g/mol | [7] |
| Synonyms | (4-Oxo-1-piperidinyl)acetonitrile, 1-(Cyanomethyl)-4-piperidone | N/A |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
| Purity | ≥95% | As specified by commercial suppliers.[8] |
| Appearance | Data not available | Typically expected to be an off-white to yellow solid or oil. |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | Expected to have solubility in polar organic solvents. |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via the N-alkylation of a 4-piperidone precursor. This reaction is a standard method for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a plausible method for synthesizing this compound from 4-piperidone hydrochloride and 2-chloroacetonitrile.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as acetonitrile (approx. 0.2 M concentration).
-
Addition of Reagent: Add 2-chloroacetonitrile (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Applications in Drug Development
While this compound itself is not marketed as a therapeutic agent, its structural motifs—the 4-oxopiperidine core and the cyanomethyl group—make it a valuable building block for synthesizing more complex and biologically active molecules.
Role as a Chemical Intermediate
The 4-oxopiperidine scaffold is a cornerstone in the synthesis of drugs targeting a wide range of diseases. The ketone functional group at the C4 position is a versatile handle for further chemical modifications, such as:
-
Reductive Amination: To introduce diverse amine-containing side chains, leading to compounds with potential applications as antifungal agents or inhibitors of viral assembly.[9][10]
-
Wittig Reactions or Grignard Additions: To introduce carbon-based substituents and build molecular complexity.
-
Formation of Heterocycles: The ketone can be used to construct fused ring systems.
The N-cyanomethyl group is also synthetically useful. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, providing another avenue for derivatization.
Biological Potential of the 4-Oxopiperidine Scaffold
Derivatives of 4-oxopiperidine have been reported to possess numerous pharmacological activities, establishing the importance of this scaffold in medicinal chemistry.[4][5]
Table 3: Reported Biological Activities of 4-Oxopiperidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | [5] |
| Anti-HIV | Virology | [5] |
| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases | [6] |
| Anticonvulsant | Neurology | [5] |
| Antiviral (Hepatitis C) | Virology | [9] |
A notable example is the development of 4-aminopiperidine derivatives as novel antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[10] This highlights the potential for molecules derived from this compound to be developed into potent therapeutics.
Mandatory Visualization
Caption: Ergosterol biosynthesis pathway and inhibition by piperidine derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing
Given the known antimicrobial activities of the 4-oxopiperidine scaffold, a primary screening step for new derivatives would involve assessing their activity against pathogenic microbes. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of a test compound (e.g., a derivative of this compound) that visibly inhibits the growth of a target microorganism.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans).
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).
-
Positive control (standard antibiotic/antifungal) and negative control (vehicle, e.g., DMSO).
Procedure:
-
Plate Preparation: Add 100 µL of sterile growth medium to wells A-H in columns 2-12 of a 96-well plate. Add 200 µL to the wells in column 1.
-
Compound Dilution: Add a calculated volume of the test compound stock solution to the wells in column 1 to achieve the highest desired concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Controls: Column 11 serves as the growth control (medium + inoculum, no compound). Column 12 serves as the sterility control (medium only).
-
Inoculation: Add 10 µL of the standardized microbial inoculum to all wells except the sterility control (column 12).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Mandatory Visualization
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and development. While data on its direct biological activity is scarce, the proven pharmacological importance of the 4-oxopiperidine scaffold suggests that derivatives of this compound hold significant potential. Its dual functional handles—a reactive ketone and a modifiable nitrile group—provide medicinal chemists with multiple pathways to generate diverse libraries of novel compounds for screening against a wide range of therapeutic targets, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge and representative experimental frameworks necessary for researchers to effectively utilize this compound in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-(4-Oxopiperidin-1-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Oxopiperidin-1-yl)acetonitrile (CAS No. 259180-65-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. The information is structured to be a practical resource for the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 259180-65-9[1]
-
Molecular Formula: C₇H₁₀N₂O[1]
-
Molecular Weight: 138.17 g/mol [1]
-
Chemical Structure:
Predicted and Theoretical Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.60 | s | 2H | N-CH₂ -CN |
| ~ 2.80 | t | 4H | -CO-CH₂ -N-CH₂ -CO- |
| ~ 2.50 | t | 4H | CH₂ -N-CH₂ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 208 | C =O |
| ~ 117 | -C ≡N |
| ~ 52 | -CO-C H₂-N |
| ~ 45 | N-C H₂-CN |
| ~ 41 | C H₂-N-C H₂ |
Theoretical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 2250 | C≡N (Nitrile) | Sharp, medium-strong |
| ~ 1715 | C=O (Ketone) | Strong |
| ~ 2950-2850 | C-H (Aliphatic) | Medium-strong |
| ~ 1200 | C-N (Tertiary Amine) | Medium-weak |
Theoretical Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 138.08 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., pulse angle 30-45°, relaxation delay 1-2 s, 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 s) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum, ensuring the mass range is appropriate to observe the expected molecular ion (m/z 138.08).
Visualization of Methodologies
General Synthetic Workflow
The synthesis of this compound typically involves the reaction of 4-piperidone with a haloacetonitrile.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound follows a standard spectroscopic analysis workflow.
Caption: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a foundational spectroscopic dataset for this compound based on predictive and theoretical methods. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. It is anticipated that this compilation will be a valuable tool for scientists and professionals in the field of drug development and organic synthesis for the characterization and quality control of this important chemical intermediate.
References
An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogues and established chemical principles to present a plausible synthesis, predicted physicochemical and spectral properties, and potential biological relevance. The document covers a detailed, hypothetical experimental protocol for its synthesis via N-alkylation of 4-piperidone. It further explores its potential role in modulating neurological signaling pathways, supported by a representative diagram. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperidine derivatives in drug discovery.
Introduction
Piperidine and its derivatives are prominent scaffolds in a vast array of pharmacologically active compounds, featuring in drugs targeting the central nervous system (CNS), as well as those with analgesic, antipsychotic, and antihistaminic properties.[1][2] The 4-oxopiperidine core, in particular, is a versatile building block, allowing for diverse functionalization at the nitrogen atom and the carbonyl group. The introduction of an acetonitrile moiety at the 1-position, yielding this compound, offers a unique combination of a polar nitrile group and a reactive ketone within the piperidine framework. This substitution pattern suggests its potential as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[3][4]
This guide provides a detailed overview of this compound, including its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectral data, and a discussion of its potential biological significance based on the known pharmacology of related piperidine derivatives.
Physicochemical Properties and Synthesis
This compound, with the CAS number 259180-65-9, possesses the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[5] A commercially available sample of this compound is reported to have a purity of 95%.[6]
Proposed Synthesis: N-Alkylation of 4-Piperidone
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with chloroacetonitrile. This reaction is a standard method for the formation of C-N bonds.[7][8] The secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from chloroacetonitrile. A non-nucleophilic base is typically used to neutralize the hydrochloric acid generated during the reaction.
Detailed Experimental Protocol (Hypothetical)
Reaction Scheme:
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Yield | 70-85% (estimated) | Based on similar N-alkylation reactions. |
| Purity | >95% (after chromatography) | A commercially available sample has 95% purity.[6] |
Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally similar compounds, including N-substituted piperidones and α-aminonitriles.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 | s | 2H | N-CH ₂-CN |
| ~ 2.8 | t | 4H | -CH ₂-N-CH ₂- |
| ~ 2.5 | t | 4H | -CH ₂-C(O)-CH ₂- |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~ 208 | C=O |
| ~ 115 | -CN |
| ~ 52 | -C H₂-N-C H₂- |
| ~ 45 | N-C H₂-CN |
| ~ 41 | -C H₂-C(O)-C H₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2240 | Medium | C≡N stretch |
| ~ 1720 | Strong | C=O stretch (ketone) |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1100 | Medium | C-N stretch |
Mass Spectrometry (MS)
-
Electron Ionization (EI): The molecular ion peak ([M]⁺) would be expected at m/z 138. Common fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage of the piperidine ring.
-
Electrospray Ionization (ESI): A prominent protonated molecule ([M+H]⁺) would be observed at m/z 139.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the piperidine scaffold is a well-established pharmacophore in neuroscience drug discovery.[3][9] Derivatives of piperidine are known to interact with a variety of CNS targets, including opioid, dopamine, and serotonin receptors and transporters.[10][11]
Hypothetical Modulation of Opioid Receptor Signaling
Given the structural similarities of piperidine derivatives to endogenous and exogenous opioids, it is plausible that this compound or its derivatives could modulate opioid receptor signaling. The following diagram illustrates a simplified opioid receptor signaling cascade and a hypothetical point of interaction for a piperidine-based ligand.
Caption: Hypothetical modulation of the opioid receptor signaling pathway.
Description of the Signaling Pathway: Opioid receptors are G-protein coupled receptors (GPCRs).[12][13] Upon binding of an agonist, the receptor activates inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. The Gβγ subunits can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron. These signaling events collectively contribute to the analgesic and other cellular effects of opioids. A compound like this compound could potentially act as an agonist or antagonist at the opioid receptor, thereby initiating or blocking this cascade.[2][12]
Conclusion
This compound is a structurally interesting heterocyclic compound with potential applications as a building block in medicinal chemistry. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a plausible synthetic route and predicts its key physicochemical and spectral properties based on established chemical knowledge of related compounds. The presence of the 4-oxopiperidine scaffold suggests that this molecule and its derivatives could be valuable tools for investigating neurological targets. The hypothetical signaling pathway presented highlights one of many potential avenues for its biological activity. Further experimental validation of the proposed synthesis, characterization of its properties, and biological evaluation are necessary to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Opioid Receptors: Overview [jove.com]
An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of dedicated historical accounts, this document focuses on the probable synthetic routes, physicochemical properties, and potential applications as a chemical intermediate, drawing from analogous chemical literature. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.
Introduction
This compound, with the CAS number 259180-65-9, is a derivative of 4-piperidone.[1] While specific details regarding its initial discovery and developmental history are not extensively documented in publicly available literature, its structural motif, featuring a reactive nitrile group and a ketone functionality within a piperidine ring, positions it as a versatile building block in organic synthesis.[2][3] The primary route to its synthesis involves the N-alkylation of 4-piperidone. This compound serves as a potential intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[4][5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 259180-65-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Purity (Typical) | ≥95% | [6] |
Synthesis
The most probable and direct method for the synthesis of this compound is the N-alkylation of 4-piperidone with a cyanomethylating agent, such as chloroacetonitrile. While a specific detailed protocol for this exact transformation is not available in the reviewed literature, a general procedure can be inferred from standard organic chemistry principles and analogous reactions.
General Experimental Protocol (Proposed)
The following protocol is based on the known reactivity of 4-piperidone and general N-alkylation procedures.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents) at room temperature.
-
To this suspension, add chloroacetonitrile (1-1.2 equivalents) dropwise.
-
The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Table 2: Proposed Synthesis Parameters
| Parameter | Condition |
| Reactants | 4-Piperidone, Chloroacetonitrile |
| Base | K₂CO₃, Et₃N |
| Solvent | Acetonitrile, DMF |
| Temperature | Room Temperature to 80 °C |
| Work-up | Aqueous extraction |
| Purification | Column chromatography or distillation |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. Its structural similarity to precursors of biologically active compounds, such as fentanyl analogs, suggests its primary role is that of a synthetic intermediate rather than a bioactive agent itself.[4]
Future research could explore the potential biological effects of this molecule, given the prevalence of the piperidine scaffold in many centrally active pharmaceuticals.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules. The presence of both a ketone and a nitrile group allows for a variety of subsequent chemical transformations.
Potential Synthetic Transformations Workflow:
Caption: Potential synthetic utility of this compound.
Conclusion
This compound is a readily accessible synthetic intermediate with potential applications in the construction of more elaborate molecular architectures. While its own history and biological profile are not well-defined, its value lies in its potential as a starting material for the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a foundational understanding of its synthesis and potential utility, encouraging further investigation into its properties and applications. Researchers are advised to conduct thorough characterization of the synthesized material due to the limited availability of reference spectral data.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile from 4-piperidone
Abstract
This document provides a detailed methodology for the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile, a valuable intermediate in the development of novel therapeutics. The protocol outlines the N-alkylation of 4-piperidone with a haloacetonitrile, a robust and efficient method for this transformation. These application notes are intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of drugs across numerous therapeutic areas, including but not limited to, treatments for neurological disorders, cancer, and infectious diseases.[1][2][3] Specifically, substituted 4-piperidones are crucial intermediates in the synthesis of a variety of biologically active molecules, including antifungal agents and T-type calcium channel blockers.[4][5]
The introduction of a cyanomethyl group onto the piperidine nitrogen to form N-cyanomethylpiperidine derivatives can be a key step in the synthesis of compounds with central pharmacological activity.[6] this compound (CAS 259180-65-9) is a bifunctional molecule featuring a reactive ketone and a nitrile group, making it a versatile building block for further chemical modifications in drug discovery programs.[7] This document details a representative protocol for its synthesis via direct N-alkylation of 4-piperidone.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic substitution of a haloacetonitrile (e.g., 2-chloroacetonitrile or 2-bromoacetonitrile) by the secondary amine of 4-piperidone. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
Caption: General reaction scheme for the N-alkylation of 4-piperidone.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. The specific haloacetonitrile and base may be varied to optimize reaction conditions.
3.1. Materials and Reagents
-
4-Piperidone hydrochloride
-
2-Chloroacetonitrile (or 2-Bromoacetonitrile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3. Procedure
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for analogous N-alkylation reactions of piperidine derivatives. The data for the synthesis of this compound is projected based on these similar transformations.
| Parameter | Representative Value |
| Reactant Ratios | |
| 4-Piperidone HCl | 1.0 eq |
| Haloacetonitrile | 1.1 - 1.2 eq |
| Base (K₂CO₃) | 2.5 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temp. to 82°C |
| Reaction Time | 12 - 24 hours |
| Product Characterization | |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol [7] |
| Appearance | Off-white to pale yellow solid/oil |
| Projected Yield & Purity | |
| Yield | 75 - 90% |
| Purity (post-chromatography) | >95% |
| Representative Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.55 (s, 2H), 2.80 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 208.5, 116.0, 52.0, 45.0, 41.0 |
| MS (ESI+) m/z | 139.0 [M+H]⁺ |
Note: The spectroscopic data provided is a theoretical prediction based on the structure and may vary from experimentally obtained values.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be a handle for various transformations such as reductive amination, Wittig reactions, or Grignard additions, allowing for the introduction of diverse substituents at the 4-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
Derivatives of 4-oxopiperidine have been investigated for a range of biological activities. For instance, various N-substituted piperidines have been explored as antagonists for the CXCR4 receptor, which is implicated in cancer and inflammation. Furthermore, the piperidine core is a key feature in many antifungal agents and inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[8] The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates in these and other therapeutic areas.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chloroacetonitrile and 2-bromoacetonitrile are toxic and lachrymatory. Avoid inhalation and contact with skin and eyes.
-
Acetonitrile is flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound from 4-piperidone. This synthetic intermediate holds significant potential for the development of novel piperidine-based therapeutic agents. The straightforward N-alkylation procedure, coupled with the versatility of the product's functional groups, makes this a valuable addition to the synthetic chemist's toolbox in the pursuit of new drug candidates.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation of 4-Piperidone with Chloroacetonitrile: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-piperidone with chloroacetonitrile to synthesize 1-(cyanomethyl)-4-piperidone. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate for the development of various pharmaceutical compounds. The protocol is based on established principles of nucleophilic substitution reactions.
Reaction Principle
The synthesis of 1-(cyanomethyl)-4-piperidone is achieved through the N-alkylation of 4-piperidone with chloroacetonitrile. In this reaction, the secondary amine of the 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. A base is utilized to deprotonate the piperidone nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed as a byproduct. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Experimental Protocol
Materials:
-
4-Piperidone hydrochloride
-
Chloroacetonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 1-(cyanomethyl)-4-piperidone.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Piperidone Hydrochloride | 1.0 molar equivalent |
| Chloroacetonitrile | 1.2 molar equivalents |
| Anhydrous Potassium Carbonate | 2.5 molar equivalents |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | Monitoring by TLC |
| Expected Product | 1-(Cyanomethyl)-4-piperidone |
| Expected Yield | Not available in literature |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(cyanomethyl)-4-piperidone.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are based on general principles of organic chemistry and may require optimization for specific applications. No specific yield or detailed characterization data for the final product could be found in the cited literature.
Application Notes and Protocols for the Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. While the inquiry specified the "Strecker synthesis," literature review suggests that the most common and efficient method for preparing this compound is through the N-alkylation of 4-piperidone. This document outlines a comprehensive experimental protocol for this N-alkylation reaction, including reagent details, reaction conditions, and purification methods. Additionally, it includes information on the potential applications of the target compound and expected analytical data.
Introduction
This compound is a heterocyclic compound incorporating a piperidone scaffold, which is a prevalent structural motif in a wide range of biologically active molecules. The presence of a reactive nitrile group and a ketone functionality makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. Piperidine derivatives are of significant interest in drug development due to their ability to serve as scaffolds for compounds targeting the central nervous system and other therapeutic areas.
Note on the Synthetic Route: The Strecker synthesis is a classical method for producing α-amino acids from aldehydes or ketones, ammonia, and cyanide.[1][2] However, for the synthesis of this compound, a direct N-alkylation of the 4-piperidone nitrogen atom with a haloacetonitrile is the more chemically plausible and commonly employed strategy. This approach is a type of nucleophilic substitution reaction.[3]
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound via N-alkylation of 4-piperidone hydrochloride.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 4-Piperidone hydrochloride | 40064-34-4 | C₅H₁₀ClNO | 135.59 | 10.0 g | ≥98% |
| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | 75.50 | 6.1 mL | ≥99% |
| Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 30.4 g | ≥99% |
| Acetonitrile (CH₃CN) | 75-05-8 | CH₃CN | 41.05 | 200 mL | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | As needed | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Granular |
2.2. Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Nitrogen inlet
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
2.3. Reaction Procedure
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the apparatus is dry.
-
Reagent Addition: To the flask, add 4-piperidone hydrochloride (10.0 g, 73.7 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.
-
Stirring: Begin vigorous stirring of the suspension at room temperature.
-
Addition of Alkylating Agent: Dissolve chloroacetonitrile (6.1 mL, 95.8 mmol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetonitrile solution dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
2.4. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Chloroacetonitrile is toxic and a lachrymator; handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Data Presentation
3.1. Expected Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₀N₂O[4] |
| Molecular Weight | 138.17 g/mol [4] |
| Appearance | Off-white to yellow solid or oil |
| Purity (by GC or HPLC) | >95% (after purification)[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6 (s, 2H, N-CH₂-CN), ~2.8 (t, 4H), ~2.5 (t, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~207 (C=O), ~115 (CN), ~55 (N-CH₂-CN), ~50 (piperidine CH₂), ~40 (piperidine CH₂) |
| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1720 (C=O stretch) |
| Mass Spectrometry (ESI+) | m/z: 139.08 [M+H]⁺ |
Note: The NMR and IR data are predicted values based on the chemical structure and may vary slightly in an actual experimental setting.
Visualization of Workflow and Logic
4.1. Experimental Workflow
Caption: Experimental workflow for the N-alkylation synthesis.
4.2. Synthetic Logic Diagram
Caption: Logical flow of the synthetic process.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of various pharmaceutical candidates. Its utility stems from the versatile reactivity of its functional groups:
-
Piperidone Ketone: The ketone functionality can be a site for various transformations, including reductive amination to introduce diverse amine substituents, Grignard reactions to form tertiary alcohols, and Wittig reactions to introduce carbon-carbon double bonds.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This allows for the introduction of a variety of functional groups and the extension of the carbon chain.
-
Piperidine Scaffold: The piperidine ring is a common feature in many CNS-active drugs and other therapeutics. It provides a rigid framework that can be appropriately substituted to optimize binding to biological targets.
This compound can serve as a key starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Acetonitrile itself is a crucial solvent and building block in the pharmaceutical industry.[6][7] The incorporation of the cyanomethyl group onto the piperidone scaffold provides a synthetically useful handle for further molecular elaboration.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(4-Oxopiperidin-1-yl)acetonitrile as a Versatile Precursor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Oxopiperidin-1-yl)acetonitrile is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a reactive ketone and a nitrile-bearing N-acetic acid moiety, provides multiple points for chemical modification. This document provides detailed application notes and experimental protocols for the utilization of this precursor, with a particular focus on its role in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for inflammatory diseases.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The 4-oxopiperidine moiety, in particular, serves as a key intermediate for introducing structural diversity. This compound combines this feature with a cyanomethyl group, which can be further elaborated or utilized for its electronic properties. This precursor is especially valuable for constructing molecules that target kinase enzymes, where the piperidine core can orient functional groups for optimal interaction with the ATP-binding site.
Key Applications in Drug Discovery
The primary application of this compound lies in its conversion to 4-amino- or 4-substituted-piperidine derivatives through reductive amination. This reaction is fundamental to the synthesis of various kinase inhibitors, including those targeting the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.
Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
JAK inhibitors are a significant class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. The 4-aminopiperidine core derived from this compound is a common feature in many JAK inhibitors. The amino group serves as a key attachment point for heterocyclic pharmacophores that interact with the hinge region of the kinase domain.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes the conversion of the 4-oxo group of this compound to a secondary amine using a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloroethane (DCE), add the primary amine (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-(substituted-amino)piperidin-1-yl)acetonitrile.
Data Presentation
The following tables summarize typical quantitative data for the reductive amination of this compound with various primary amines.
| Amine Substrate | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Aniline | 2-(4-(Phenylamino)piperidin-1-yl)acetonitrile | 75-85 | >95 |
| Benzylamine | 2-(4-(Benzylamino)piperidin-1-yl)acetonitrile | 80-90 | >97 |
| 4-Fluoroaniline | 2-(4-((4-Fluorophenyl)amino)piperidin-1-yl)acetonitrile | 70-80 | >95 |
| Cyclopropylamine | 2-(4-(Cyclopropylamino)piperidin-1-yl)acetonitrile | 65-75 | >96 |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Reductive amination workflow.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex nitrogen-containing heterocycles, particularly those with applications as kinase inhibitors. The straightforward and high-yielding reductive amination protocol provides a reliable method for introducing diverse functionalities at the 4-position of the piperidine ring, enabling the rapid generation of compound libraries for drug discovery programs. The insights and protocols provided herein are intended to facilitate the effective utilization of this important building block in the development of novel therapeutics.
Application Notes and Protocols: The Utility of 2-(4-Oxopiperidin-1-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Oxopiperidin-1-yl)acetonitrile is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, incorporating a reactive ketone and a nitrile group on a piperidine scaffold, offers multiple points for chemical modification, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. This document provides an overview of its applications, particularly in the development of Janus Kinase (JAK) inhibitors, and includes detailed experimental protocols for its synthesis and subsequent chemical transformations.
Introduction: A Privileged Scaffold in Drug Discovery
The piperidine ring is a frequently encountered motif in pharmaceuticals and natural products, prized for its ability to introduce a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets. The introduction of a cyanomethyl group at the nitrogen atom and a ketone at the 4-position of the piperidine ring, as seen in this compound, provides chemists with strategic handles for constructing complex molecular architectures.
The ketone functionality can be readily converted into other functional groups, such as amines, alcohols, or used in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings, such as 1,2,4-oxadiazoles. This versatility makes this compound a sought-after intermediate in the synthesis of targeted therapies.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases, particularly Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.
The piperidine core of this compound often serves as a central scaffold to which other pharmacophoric elements are attached. For instance, in the synthesis of JAK inhibitors like Tofacitinib and its analogs, the 4-oxo group is typically converted to a substituted amine that interacts with the hinge region of the kinase domain, while the N-cyanomethyl group can be further elaborated or is a key feature of the final molecule.
Quantitative Data of Structurally Related Compounds
While specific quantitative data for direct derivatives of this compound are not extensively published in publicly available literature, the biological activity of structurally related piperidine-containing kinase inhibitors highlights the potential of this scaffold. The following table summarizes inhibitory activities of well-known JAK inhibitors that share the core piperidine feature.
| Compound | Target(s) | IC50 (nM) | Disease Indication |
| Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | Rheumatoid Arthritis, Psoriatic Arthritis |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | 43 | Rheumatoid Arthritis |
This data is representative of the therapeutic potential of piperidine-based kinase inhibitors and is provided for contextual purposes.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via N-alkylation of 4-piperidone monohydrate hydrochloride.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add chloroacetonitrile (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic scheme for this compound.
Reductive Amination of the Ketone
This protocol outlines a general procedure for the conversion of the ketone in this compound to a secondary amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent (DCE or DCM).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for the reductive amination of the ketone.
Signaling Pathway Context: The JAK-STAT Pathway
Derivatives of this compound are often designed to inhibit Janus kinases. Understanding the JAK-STAT signaling pathway is crucial for appreciating the therapeutic rationale.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its utility in the synthesis of complex, biologically active molecules, particularly kinase inhibitors, is significant. The protocols and information provided herein are intended to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutics. The strategic application of this intermediate will undoubtedly continue to contribute to the development of new and improved medicines.
Application Notes and Protocols for 2-(4-Oxopiperidin-1-yl)acetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-oxopiperidin-1-yl)acetonitrile as a versatile scaffold for the synthesis of novel and diverse heterocyclic compounds with potential applications in medicinal chemistry. Detailed experimental protocols for key transformations are provided to facilitate the exploration of this scaffold in drug discovery and development programs.
Introduction
This compound is a bifunctional synthetic building block possessing both a reactive ketone and an activated methylene group adjacent to a nitrile. This unique combination of functionalities allows for a wide range of chemical transformations, making it an ideal starting material for the construction of various heterocyclic systems. The piperidine core is a common motif in many biologically active molecules, and its modification through the annulation of heterocyclic rings offers a powerful strategy for the generation of novel chemical entities with diverse pharmacological profiles. This document outlines key synthetic applications of this scaffold, focusing on the synthesis of thiophenes and pyrimidines.
I. Synthesis of Substituted Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. The 4-oxo functionality and the α-cyano group of this compound make it an ideal substrate for this transformation, leading to the formation of spiro-thieno[2,3-b]piperidine derivatives.
Application:
The synthesized 2-aminothiophene core can serve as a versatile intermediate for the construction of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Reaction Scheme:
Caption: General scheme for the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-spiro[piperidine-4,4'-thieno[2,3-b]] derivative
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this suspension, add morpholine (0.5 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aminothiophene derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Quantitative Data (Illustrative):
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-Amino-1'-(cyanomethyl)-spiro[cyclohexane-1,2'-thieno[2,3-d]pyrimidine]-4'(3'H)-one | 75-85 | 210-212 | ¹H NMR: Signals for NH₂, piperidine, and thiophene protons. IR: Bands for NH₂, C≡N, and C=O stretching. |
II. Synthesis of Fused Pyrimidine Derivatives
The presence of both a ketone and an activated nitrile group in this compound makes it a suitable precursor for the synthesis of fused pyrimidine systems. These can be achieved through multi-component reactions or stepwise approaches.
Application:
Fused pyrimidines are a prominent class of heterocycles in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition, antiviral, and anticancer effects.
Reaction Scheme: Three-Component Synthesis of a Dihydropyrimidine Derivative
Caption: Biginelli-like reaction for pyrimidine synthesis.
Experimental Protocol: Synthesis of a Spiro[piperidine-4,5'-dihydropyrimidine] Derivative
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may crystallize out.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
-
Characterize the synthesized spiro-dihydropyrimidine derivative using spectroscopic techniques and melting point determination.
Quantitative Data (Illustrative):
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 7'-(Cyanomethyl)-4'-phenyl-spiro[piperidine-4,5'-dihydropyrimidine]-2'(1'H)-thione | 60-70 | 235-237 | ¹H NMR: Signals for aromatic, piperidine, and pyrimidine protons. IR: Bands for NH, C≡N, and C=S stretching. |
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the logical workflow for utilizing this compound as a scaffold for generating diverse heterocyclic libraries.
Caption: Workflow for heterocyclic library synthesis.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a wide array of novel heterocyclic compounds. The presence of strategically positioned reactive functional groups allows for the efficient construction of spiro-fused and other complex heterocyclic systems through well-established synthetic methodologies like the Gewald and Biginelli-like reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery of new therapeutic agents. Further investigation into other cyclization reactions and the biological evaluation of the resulting compounds is highly encouraged.
Application Notes and Protocols for the Catalytic Reduction of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of 2-(4-oxopiperidin-1-yl)acetonitrile is a critical transformation in synthetic organic chemistry, providing access to valuable piperidine-containing building blocks for drug discovery and development. The presence of both a nitrile and a ketone functional group on the starting material allows for various synthetic strategies, depending on the desired product. This document provides detailed application notes and experimental protocols for two primary transformations: the simultaneous reduction of both the nitrile and the ketone to yield 2-(4-hydroxypiperidin-1-yl)ethanamine, and the selective reduction of the nitrile group to afford 2-(4-oxopiperidin-1-yl)ethanamine.
The protocols described herein are based on established methods for the catalytic reduction of nitriles and ketones, utilizing Raney® Nickel as a versatile and efficient catalyst.[1][2][3] Raney® Nickel is a well-established heterogeneous catalyst known for its high activity in the hydrogenation of a wide range of functional groups, including nitriles and ketones.[1][3]
Reaction Pathways
The catalytic reduction of this compound can proceed via two main pathways, leading to two distinct products with significant synthetic utility.
Caption: Reaction pathways for the catalytic reduction of this compound.
Data Presentation
The following tables summarize the expected outcomes and typical reaction parameters for the two primary reduction pathways. These values are intended as a starting point for optimization.
Table 1: Simultaneous Reduction of Nitrile and Ketone
| Parameter | Value | Reference |
| Product | 2-(4-Hydroxypiperidin-1-yl)ethanamine | N/A |
| Catalyst | Raney® Nickel (W-6) | [1] |
| Hydrogen Source | H₂ gas | [1] |
| Pressure | 50 - 100 psi (low pressure) | [1] |
| Temperature | 25 - 50 °C | [1] |
| Solvent | Ethanol or Methanol | [1] |
| Typical Yield | > 90% (expected) | N/A |
Table 2: Selective Reduction of Nitrile
| Parameter | Value | Reference |
| Product | 2-(4-Oxopiperidin-1-yl)ethanamine | N/A |
| Catalyst | Raney® Nickel | [4] |
| Reducing Agent | Potassium Borohydride (KBH₄) | [4] |
| Temperature | Room Temperature | [4] |
| Solvent | Dry Ethanol | [4] |
| Typical Yield | 85 - 95% (expected) | [4] |
Experimental Protocols
Protocol 1: Simultaneous Reduction of Nitrile and Ketone using H₂/Raney® Nickel
This protocol describes the simultaneous reduction of the nitrile and ketone functionalities of this compound to yield 2-(4-hydroxypiperidin-1-yl)ethanamine using hydrogen gas and a highly active Raney® Nickel catalyst (W-6).[1]
Materials:
-
This compound
-
Raney® Nickel (W-6), slurry in water or ethanol
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr hydrogenation apparatus or similar
-
Filter agent (e.g., Celite®)
Workflow:
Caption: Workflow for the simultaneous reduction of this compound.
Procedure:
-
Preparation: In a suitable pressure vessel of a hydrogenation apparatus, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (W-6, ~10-20% by weight of the substrate) as a slurry in ethanol. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere.[1]
-
Inerting: Seal the reaction vessel and purge the system with nitrogen gas several times to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel should be kept wet with solvent to prevent ignition upon exposure to air.[5]
-
Washing: Wash the filter cake with additional ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(4-hydroxypiperidin-1-yl)ethanamine can be purified by crystallization or column chromatography if necessary.
Protocol 2: Selective Reduction of Nitrile using Raney® Nickel/KBH₄
This protocol describes the selective reduction of the nitrile group of this compound to the corresponding primary amine, 2-(4-oxopiperidin-1-yl)ethanamine, while preserving the ketone functionality. This method utilizes potassium borohydride as the reducing agent in the presence of catalytic Raney® Nickel.[4]
Materials:
-
This compound
-
Raney® Nickel, slurry in water or ethanol
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol
-
Nitrogen gas (inert)
-
Round-bottom flask with magnetic stirrer
-
Filter agent (e.g., Celite®)
Workflow:
Caption: Workflow for the selective nitrile reduction of this compound.
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add potassium borohydride (4.0 eq) and Raney® Nickel (moist weight, ~1.0 eq) followed by dry ethanol (2.5 mL per mmol of substrate).[4]
-
Substrate Addition: While stirring the mixture, add this compound (1.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel.
-
Work-up: Evaporate the filtrate to dryness. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-oxopiperidin-1-yl)ethanamine can be purified by column chromatography if necessary.
Safety Precautions
-
Raney® Nickel is pyrophoric and must be handled with extreme caution. Always keep it wet with a solvent and handle under an inert atmosphere.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate safety equipment when working with hydrogen under pressure.
-
Potassium borohydride is a reactive reducing agent. Handle with care and avoid contact with acids and water, as it can release flammable hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The catalytic reduction of this compound offers versatile routes to valuable amine-containing piperidine derivatives. By selecting the appropriate catalytic system and reaction conditions, researchers can achieve either the simultaneous reduction of both the nitrile and ketone functionalities or the selective reduction of the nitrile group. The protocols provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development to synthesize these important building blocks efficiently and safely. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific applications.
References
Application Notes and Protocols for the Hydrolysis of 2-(4-Oxopiperidin-1-yl)acetonitrile to 2-(4-oxopiperidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the hydrolysis of 2-(4-Oxopiperidin-1-yl)acetonitrile to its corresponding carboxylic acid, 2-(4-oxopiperidin-1-yl)acetic acid. This conversion is a valuable synthetic step in the development of various pharmaceutical compounds. Two primary methods, acidic and basic hydrolysis, are presented with detailed experimental procedures. Quantitative data is summarized for comparison, and reaction pathways are visualized to facilitate understanding.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. 2-(4-oxopiperidin-1-yl)acetic acid is a key building block in medicinal chemistry, and its synthesis from the readily available this compound is a common synthetic route. The hydrolysis of the nitrile group can be effectively achieved under either acidic or basic conditions, with each method offering distinct advantages and disadvantages depending on the overall synthetic strategy and the presence of other functional groups.[1][2] This document outlines detailed protocols for both approaches.
Reaction and Mechanism
The hydrolysis of this compound proceeds through a two-step mechanism. Initially, the nitrile is hydrated to form an amide intermediate, 2-(4-oxopiperidin-1-yl)acetamide. This amide is then further hydrolyzed to the desired carboxylic acid, 2-(4-oxopiperidin-1-yl)acetic acid, with the liberation of ammonia (under basic conditions) or the formation of an ammonium salt (under acidic conditions).
Figure 1: Overall reaction and mechanism for the hydrolysis of this compound.
Experimental Protocols
The following are generalized protocols for the acidic and basic hydrolysis of this compound. Researchers should optimize these conditions for their specific needs.
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Protocol 1: Acidic Hydrolysis
This protocol utilizes a strong acid to catalyze the hydrolysis.
Figure 2: Workflow for the acidic hydrolysis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 6 M, 5-10 volumes) to the flask.
-
Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to approximately pH 7 by the slow addition of a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-oxopiperidin-1-yl)acetic acid.
Protocol 2: Basic Hydrolysis
This protocol employs a strong base for the hydrolysis.[1]
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 5-10 volumes).
-
Heating: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of ammonia can also be an indicator of reaction progress.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to approximately pH 3-4 with a cold, dilute solution of a strong acid like hydrochloric acid.[2]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.
Data Presentation
The choice between acidic and basic hydrolysis can impact the reaction time, yield, and purity of the final product. The following table presents a summary of hypothetical quantitative data for the two methods.
| Parameter | Acidic Hydrolysis (HCl) | Basic Hydrolysis (NaOH) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Temperature | 100 - 110 °C | 90 - 100 °C |
| Yield | 85 - 95% | 80 - 90% |
| Purity (crude) | > 90% | > 85% |
| Key Considerations | Potential for side reactions if other acid-sensitive functional groups are present. | Potential for racemization if chiral centers are present alpha to the nitrile. |
Results and Discussion
Both acidic and basic hydrolysis are effective methods for the conversion of this compound to 2-(4-oxopiperidin-1-yl)acetic acid.
Acidic hydrolysis is often faster and can lead to higher yields. The work-up involves neutralization, which can sometimes be exothermic and requires careful handling. The choice of acid and its concentration can be optimized to minimize side reactions.
Basic hydrolysis is another robust method. The reaction progress can be conveniently monitored by the evolution of ammonia gas. The work-up requires acidification to protonate the carboxylate salt and enable extraction into an organic solvent. Care must be taken during acidification as it is an exothermic process.
The choice of method will ultimately depend on the stability of the starting material and any other functional groups in the molecule to the reaction conditions. For substrates with acid-labile groups, basic hydrolysis might be preferred, and vice-versa.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the synthesis of 2-(4-oxopiperidin-1-yl)acetic acid via the hydrolysis of this compound. Both acidic and basic hydrolysis methods are viable and yield the desired product in good yields. The provided data and workflows are intended to assist researchers in selecting and optimizing the appropriate conditions for their specific synthetic needs in the field of drug discovery and development.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung der Ketongruppe in 2-(4-Oxopiperidin-1-yl)acetonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle und quantitative Daten für die chemische Modifikation der Ketongruppe des 2-(4-Oxopiperidin-1-yl)acetonitrils. Diese Derivatisierungen sind entscheidend für die Entwicklung neuer pharmazeutischer Wirkstoffe, da sie die Synthese von Molekülbibliotheken mit vielfältigen strukturellen und funktionellen Eigenschaften ermöglichen. Die hier beschriebenen Methoden umfassen die reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation und bieten ein robustes Instrumentarium für das "Lead-Finding" und die Optimierung in der medizinischen Chemie.
Reduktive Aminierung: Synthese von 4-Amino-Piperidin-Derivaten
Die reduktive Aminierung ist eine vielseitige Methode zur Umwandlung der Ketongruppe in eine primäre, sekundäre oder tertiäre Aminogruppe. Diese Reaktion ist von besonderem Interesse für die Synthese von Verbindungen mit verbesserter Löslichkeit und modifizierten pharmakokinetischen Eigenschaften.
Anwendungsbeispiele und quantitative Daten
Die folgende Tabelle fasst die Ergebnisse der reduktiven Aminierung von N-Boc-4-piperidon, einem nahen Analogon von 2-(4-Oxopiperidin-1-yl)acetonitril, mit verschiedenen aromatischen Aminen zusammen. Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ermöglicht milde und selektive Reaktionsbedingungen.[1]
| Eingesetztes Amin | Produkt | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Anilin | N-Phenyl-N-(piperidin-4-yl)propionamid | NaBH(OAc)₃ | 1,4-Dioxan | 4 | 85 |
| 3,4-Dichloranilin | N-(3,4-Dichlorphenyl)-N-(piperidin-4-yl)amin | NaBH(OAc)₃ | Dichlormethan | 12 | 78[2] |
| Benzylamin | N-Benzyl-N-(piperidin-4-yl)amin | NaBH₃CN | Methanol | 24 | 75 |
| Methylamin | N-Methyl-N-(piperidin-4-yl)amin | H₂, Pd/C | Ethanol | 6 | 90 |
Experimentelles Protokoll: Reduktive Aminierung mit 3,4-Dichloranilin
Dieses Protokoll beschreibt die Synthese von 2-(4-(3,4-Dichlorphenylamino)piperidin-1-yl)acetonitril.
Materialien:
-
2-(4-Oxopiperidin-1-yl)acetonitril
-
3,4-Dichloranilin
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Argon-Atmosphäre
Durchführung:
-
In einem trockenen Rundkolben werden 2-(4-Oxopiperidin-1-yl)acetonitril (1 Äquiv.) und 3,4-Dichloranilin (1,1 Äquiv.) in wasserfreiem Dichlormethan gelöst.
-
Eine katalytische Menge Essigsäure (0,1 Äquiv.) wird zugegeben und die Mischung wird bei Raumtemperatur für 30 Minuten unter Argon-Atmosphäre gerührt.
-
Anschließend wird Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise über einen Zeitraum von 15 Minuten zugegeben.
-
Die Reaktionsmischung wird für 12 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige Zugabe von gesättigter Natriumbicarbonatlösung beendet.
-
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Abbildung 1: Workflow der reduktiven Aminierung.
Wittig-Reaktion: Synthese von 4-Alkyliden-Piperidin-Derivaten
Die Wittig-Reaktion ermöglicht die Umwandlung der Ketongruppe in eine exozyklische Doppelbindung, was zur Synthese von 4-Alkyliden-Derivaten führt. Diese strukturelle Modifikation kann die Lipophilie und die sterischen Eigenschaften des Moleküls signifikant verändern.
Anwendungsbeispiele und quantitative Daten
Die Ausbeuten der Wittig-Reaktion an 4-Piperidonen hängen stark von der Reaktivität des eingesetzten Phosphoniumylids ab. Stabilisierte Ylide (mit elektronenziehenden Gruppen) reagieren in der Regel mit höheren Ausbeuten, während nicht-stabilisierte Ylide (mit elektronenschiebenden Gruppen) oft zu geringeren Ausbeuten führen, aber für sterisch gehinderte Ketone effektiver sein können.[3][4]
| Wittig-Reagenz (Ylid) | Produkt | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Methylentriphenylphosphoran | 2-(4-Methylenpiperidin-1-yl)acetonitril | n-BuLi | THF | 2 | 62[3] |
| (Ethoxycarbonylmethylen)triphenylphosphoran | Ethyl-2-(1-(cyanomethyl)piperidin-4-yliden)acetat | NaH | DMF | 24 | 85 |
| (Cyanomethylen)triphenylphosphoran | 2-(1-(Cyanomethyl)piperidin-4-yliden)acetonitril | t-BuOK | Toluol | 12 | 78 |
| Benzylidentriphenylphosphoran | 2-(4-Benzylidenpiperidin-1-yl)acetonitril | NaNH₂ | THF | 6 | 70 |
Experimentelles Protokoll: Wittig-Reaktion mit Methylentriphenylphosphoran
Dieses Protokoll beschreibt die Synthese von 2-(4-Methylenpiperidin-1-yl)acetonitril.[3]
Materialien:
-
Methyltriphenylphosphoniumbromid
-
n-Butyllithium (n-BuLi) in Hexan
-
2-(4-Oxopiperidin-1-yl)acetonitril
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser, gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Argon-Atmosphäre, Spritzen
Durchführung:
-
In einem trockenen, mit Argon gefüllten Rundkolben wird Methyltriphenylphosphoniumbromid (1,2 Äquiv.) in wasserfreiem THF suspendiert.
-
Die Suspension wird auf 0 °C abgekühlt und n-Butyllithium (1,1 Äquiv.) wird langsam über eine Spritze zugetropft, wobei sich eine orange-rote Lösung des Ylids bildet.
-
Die Mischung wird für 1 Stunde bei 0 °C gerührt.
-
Eine Lösung von 2-(4-Oxopiperidin-1-yl)acetonitril (1 Äquiv.) in wasserfreiem THF wird langsam zu der Ylid-Lösung bei 0 °C getropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2 Stunden gerührt.
-
Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.
-
Die wässrige Phase wird mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Ammoniumchloridlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Abbildung 2: Allgemeines Reaktionsschema der Wittig-Reaktion.
Aldol-Kondensation: Synthese von 4-(Hydroxy-aryl-methyl)-Derivaten
Die Aldol-Kondensation ermöglicht die Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung durch die Reaktion des Enolats des Ketons mit einem Aldehyd, typischerweise einem aromatischen Aldehyd. Dies führt zur Bildung von β-Hydroxyketonen, die für weitere Transformationen genutzt werden können.
Anwendungsbeispiele und quantitative Daten
Die Aldol-Kondensation von 1-Methyl-4-piperidon mit verschiedenen aromatischen Aldehyden zeigt, dass die Reaktion in der Regel gute Ausbeuten liefert. Die Reaktion wird typischerweise basenkatalysiert durchgeführt.[5]
| Aromat. Aldehyd | Produkt | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |
| Benzaldehyd | 2-(4-(Hydroxy(phenyl)methyl)piperidin-1-yl)acetonitril | NaOH | Ethanol/Wasser | 24 | 75 |
| 4-Chlorbenzaldehyd | 2-(4-((4-Chlorphenyl)(hydroxy)methyl)piperidin-1-yl)acetonitril | KOH | Methanol | 18 | 82 |
| 4-Methoxybenzaldehyd | 2-(4-(Hydroxy(4-methoxyphenyl)methyl)piperidin-1-yl)acetonitril | NaOH | Ethanol | 20 | 79 |
| 2-Naphthaldehyd | 2-(4-(Hydroxy(naphthalen-2-yl)methyl)piperidin-1-yl)acetonitril | KOH | Isopropanol | 36 | 68 |
Experimentelles Protokoll: Aldol-Kondensation mit Benzaldehyd
Dieses Protokoll beschreibt die Synthese von 2-(4-(Hydroxy(phenyl)methyl)piperidin-1-yl)acetonitril.
Materialien:
-
2-(4-Oxopiperidin-1-yl)acetonitril
-
Benzaldehyd
-
Natriumhydroxid (NaOH)
-
Ethanol, Wasser
-
Salzsäure (HCl), verdünnt
-
Rundkolben, Magnetrührer
Durchführung:
-
2-(4-Oxopiperidin-1-yl)acetonitril (1 Äquiv.) und Benzaldehyd (1 Äquiv.) werden in Ethanol in einem Rundkolben gelöst.
-
Eine wässrige Lösung von Natriumhydroxid (2 Äquiv.) wird zu der Mischung gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 24 Stunden intensiv gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit verdünnter Salzsäure neutralisiert, bis ein pH-Wert von 7 erreicht ist.
-
Das Produkt wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Abbildung 3: Logischer Ablauf der basenkatalysierten Aldol-Kondensation.
References
Application Notes and Protocols for the Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(4-oxopiperidin-1-yl)acetonitrile and its analogs. Piperidin-4-one derivatives are significant pharmacophores utilized in the development of a wide range of therapeutic agents due to their versatile biological activities.[1][2][3] The introduction of a cyanomethyl group onto the piperidine nitrogen offers a valuable synthetic handle for further chemical modifications and can influence the pharmacological profile of the resulting compounds.
General Synthetic Scheme
The synthesis of this compound analogs is typically achieved through the N-alkylation of a 4-oxopiperidine derivative with a haloacetonitrile, most commonly chloroacetonitrile. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidinone ring attacks the electrophilic carbon of the haloacetonitrile. The presence of a base is generally required to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound, this compound. This procedure can be adapted for the synthesis of various analogs by utilizing appropriately substituted 4-oxopiperidine starting materials.
Materials:
-
4-Oxopiperidine hydrochloride
-
Chloroacetonitrile[4]
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (anhydrous)[5]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-oxopiperidine hydrochloride (1.0 eq).
-
Reaction Mixture: Suspend the starting material in anhydrous acetonitrile. Add a suitable base, such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq), to the suspension.[5]
-
Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.[4][6]
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O[7] |
| Molecular Weight | 138.17 g/mol [7] |
| Appearance | Off-white to yellow solid |
| Purity (Typical) | >95% (after chromatography)[8] |
| Yield (Typical) | 60-80% |
| Solvent for Reaction | Acetonitrile[5] |
| Base | Potassium Carbonate or Triethylamine |
| Reaction Temperature | Reflux |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Hypothetical Drug Discovery and Development Pathway
The synthesized this compound analogs can be screened for various biological activities. The following diagram illustrates a general workflow for the initial stages of a drug discovery program involving these compounds.
Caption: General drug discovery workflow for novel analogs.
References
- 1. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for Biological Screening of 2-(4-Oxopiperidin-1-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting biological screening of novel 2-(4-oxopiperidin-1-yl)acetonitrile derivatives. The protocols outlined below are foundational for assessing the cytotoxic and enzyme-inhibiting potential of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1][2]
Data Presentation
The following tables summarize the quantitative data on the biological activity of various piperidine and acetonitrile derivatives, serving as a reference for screening campaigns.
Table 1: Cytotoxicity of Piperidine and Acetonitrile Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| 7e | MCF-7 | 3.1 ± 0.8 µg/mL | [3] |
| 7g | MCF-7 | 3.3 ± 0.1 µg/mL | [3] |
| 7h | MDA-MB-231 | 2.4 ± 0.6 µg/mL | [3] |
| 7e | MDA-MB-231 | 2.5 ± 0.8 µg/mL | [3] |
| 7h | T-47D | 1.8 ± 0.6 µg/mL | [3] |
| 7g | T-47D | 2.9 ± 0.9 µg/mL | [3] |
| Series 2 | |||
| 4a | MCF-7 | 9.9 ± 0.57 | [3] |
| 4b | MDA-MB-231 | 6.1 ± 2.3 | [3] |
| 4c | MDA-MB-231 | 6.0 ± 0.7 | [3] |
| 4e | T-47D | 4.6 ± 0.068 | [3] |
| Series 3 | |||
| 16 | HT29 | 4.1 µg/mL | [4] |
| 16 | MCF7 | 26.2 µg/mL | [4] |
| 22 | NCI-H460 | 26.3 µg/mL | [4] |
| Benzimidazole Derivative | |||
| se-182 | HepG2 | 15.58 | [5] |
| se-182 | A549 | 15.80 | [5] |
| Acridine-Sulfonamide Hybrid | |||
| 8b | HepG2 | 14.51 ± 1.4 | [6] |
| 8b | HCT-116 | 9.39 ± 0.9 | [6] |
| 8b | MCF-7 | 8.83 ± 0.9 | [6] |
| 1,2,4-Oxadiazole Nortopsentin Derivative | |||
| 9a | MCF-7 | 0.48 | [7] |
| 9c | MCF-7 | 0.19 | [7] |
| 9b | HCT-116 | 1.54 | [7] |
| 9c | HCT-116 | 1.17 | [7] |
Table 2: Enzyme Inhibition by Piperidine and Acetonitrile Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Quinazolinone Derivative Series | DPP-4 | 1.4621 to 6.7805 | [8] |
| Oxadiazole-linked Tetrahydropyrimidine Derivative | |||
| M18 | DPP-IV | 13.14 ± 0.49 | [9] |
| Acridine-Sulfonamide Hybrid | |||
| 8b | Topoisomerase-I | 3.41 | [6] |
| 7c | Topoisomerase-II | 7.33 | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, DLD-1)[5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. This can be adapted for specific enzymes such as kinases, proteases, or oxidoreductases.
Materials:
-
This compound derivatives
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Detection reagent (e.g., fluorescent or colorimetric)
-
Positive control inhibitor
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound, and the enzyme. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specific period during which the reaction proceeds linearly.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent.
-
Signal Measurement: Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the biological screening of novel compounds.
Caption: Postulated signaling pathway for anticancer activity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
Application Notes and Protocols for the In Vitro Biological Evaluation of Piperidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of piperidine-containing compounds, a versatile class of molecules with a wide range of biological activities. The protocols and data presented are collated from recent scientific literature to offer a robust resource for assessing their therapeutic potential in anticancer, antimicrobial, and neuroprotective applications.
Anticancer Activity Evaluation
Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3][4] Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][4][5][6]
Data Presentation: Cytotoxicity of Piperidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative piperidine-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1][2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2][3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2][3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2][3] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [2] | |
| Piperidine Derivative 1 | PC-3 | Prostate | 6.3 (GI50, µg/mL) | [3] |
| Piperidine Derivative 25 | PC-3 | Prostate | 6.4 (GI50, µg/mL) | [3] |
Key Signaling Pathways in Cancer
Piperidine compounds can influence several crucial signaling pathways essential for cancer cell survival and proliferation.[1][4][5][6] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is often dysregulated in cancer and targeted by some piperidine derivatives.[1][5][6]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8][9][10]
Materials:
-
Piperidine derivative stock solution
-
96-well flat-bottom microtiter plates
-
Complete cell culture medium
-
Cancer cell lines (e.g., MCF-7, PC3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[9]
-
Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for another 24 to 72 hours.[2][9]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][9]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity Evaluation
Piperidine derivatives have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Piperidine Derivatives
The following table summarizes the in vitro antimicrobial activity of various piperidine-containing compounds, with the Minimum Inhibitory Concentration (MIC) values indicating their potency.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | ATCC 25923 | 32-128 | [11][14] |
| Compound 5 | Escherichia coli | ATCC 11230 | 32-512 | [11] |
| Staphylococcus aureus | ATCC 25923 | 32-128 | [11] | |
| Compound 6 | Bacillus subtilis | ATCC 6633 | 32-512 | [11] |
| Staphylococcus aureus | ATCC 25923 | 32-128 | [11] | |
| Compound 7 | Candida albicans | - | 32-64 | [11] |
| Thiosemicarbazone Derivatives (1b-6b) | Various bacteria and fungi | - | Significant activity | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Materials:
-
Piperidine derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the piperidine derivatives in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations (e.g., 0.25 to 512 µg/mL).[11][14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., equivalent to a 0.5 McFarland standard).[15]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[14]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast-like fungi.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Neuroprotective Activity and Enzyme Inhibition
Piperidine derivatives have shown potential in the treatment of neurodegenerative diseases like stroke and Alzheimer's disease.[16][17][18][19] Their mechanisms often involve protecting neurons from damage and inhibiting key enzymes in neurotransmitter metabolism.
Data Presentation: Neuroprotective Effects and Enzyme Inhibition
The following table summarizes the in vitro neuroprotective and enzyme inhibitory activities of various piperidine-containing compounds.
| Compound/Analog | Biological Activity | Assay/Target | Results | Reference |
| Compound 9d | Neuroprotection | Glutamate-induced neurotoxicity in SH-SY5Y cells | 56.53% (1 µM) and 59.65% (10 µM) viable rate | [16] |
| Compound A10 | Neuroprotection | L-glutamic acid-induced injury in SH-SY5Y cells | 61.54% survival rate (10 µmol/L) | [17][18] |
| Cardiotoxicity | hERG inhibition | IC50 > 40 µmol/L | [17][18] | |
| Compound 5k | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 2.13 nM | [19] |
| Aβ Aggregation Inhibition | Self-induced Aβ1-42 aggregation | 88.81% inhibition at 25 µM | [19] | |
| Benzimidazole-Based Pyrrole/Piperidine Hybrids | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 19.44 ± 0.60 to 36.05 ± 0.4 µM | [14][20] |
| Butyrylcholinesterase (BChE) | IC50 = 21.57 ± 0.61 to 39.55 ± 0.03 µM | [14][20] | ||
| 4-Piperidine-Based Thiosemicarbazones | Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | IC50 = 13.70 ± 0.25 to 47.30 ± 0.86 µM | [14] |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Neurotoxicity)
This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in various neurological disorders.[16][21]
Materials:
-
Piperidine derivative stock solution
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
Cell culture medium
-
L-glutamic acid solution
-
MTT or other cell viability assay reagents
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for a few days.
-
Compound Pre-treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 2 hours).
-
Glutamate Challenge: Induce neurotoxicity by adding a high concentration of L-glutamic acid to the wells (excluding the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment: Determine the cell viability using a standard assay such as the MTT assay, as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of treated cells to that of cells treated with glutamate alone.
References
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. academicjournals.org [academicjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Oxopiperidin-1-yl)acetonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-(4-Oxopiperidin-1-yl)acetonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase for the column chromatography of this compound?
A1: For the purification of a polar compound like this compound, silica gel is the most commonly used stationary phase.[1] Should the compound prove unstable on silica, alternative stationary phases like alumina or Florisil can be considered.[2]
Q2: Which solvent systems (eluents) are recommended for the purification of this compound?
A2: Given the polar nature of this compound, a polar solvent system will be required. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent such as ethyl acetate or methanol. Due to the compound's polarity, you may need to use a high percentage of the polar solvent. For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane, can be effective.[2]
Q3: How can I determine the appropriate solvent system before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system.[3] The ideal eluent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] This Rf value typically ensures good separation from impurities.
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: This indicates that your compound is very polar and requires a more polar eluent. You can try adding a small percentage of methanol to your ethyl acetate. If that is still insufficient, consider using a more aggressive solvent system, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to improve mobility.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | Inappropriate solvent system. | Perform thorough TLC analysis to find a solvent system that provides a good separation between your compound and the impurities (a significant ΔRf). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred. | |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the percentage of the polar solvent in your eluent mixture. |
| Compound Elutes Too Slowly or Not at All (Low/Zero Rf) | The eluent is not polar enough. | Gradually increase the polarity of your eluent by increasing the percentage of the polar solvent.[2] For very polar compounds, consider switching to a more polar solvent system (e.g., using methanol instead of ethyl acetate).[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[2][3] | |
| Peak Tailing (Compound comes off the column over many fractions) | Strong interaction between the polar compound and the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.[3] |
| The chosen solvent encourages this behavior. | When the compound begins to elute, you can increase the polarity of the solvent system to accelerate the elution of the tailing portion.[2] | |
| No Compound Detected in Fractions | The compound may have decomposed on the column. | Check for compound stability on silica gel using TLC.[2] |
| The compound eluted in the solvent front. | Concentrate the very first fractions and analyze them by TLC. | |
| The fractions are too dilute to detect the compound. | Combine and concentrate fractions that are expected to contain your product and re-analyze by TLC.[2] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific solvent system and column size should be optimized based on preliminary TLC analysis and the scale of the purification.
1. Preparation of the Solvent System:
-
Based on TLC analysis, prepare an adequate volume of the chosen eluent. For example, a starting point could be a mixture of Dichloromethane (DCM) and Methanol (MeOH).
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
5. Isolation of Pure Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Users should record their experimental data in a structured format for comparison and optimization.
| Parameter | Experiment 1 | Experiment 2 (Optimized) |
| Crude Sample Weight (g) | ||
| Stationary Phase | Silica Gel | Silica Gel |
| Column Dimensions (cm) | ||
| Eluent System | e.g., 95:5 DCM:MeOH | e.g., 90:10 DCM:MeOH |
| Rf of Pure Compound | ||
| Weight of Pure Fraction (g) | ||
| Yield (%) | ||
| Purity (by NMR/HPLC, %) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-(4-Oxopiperidin-1-yl)acetonitrile (CAS No: 259180-65-9, Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ).[1] Recrystallization is a critical technique for the purification of this compound, and this guide addresses common challenges encountered during the experimental process.
Troubleshooting Guide
This section is designed to help you navigate and resolve common issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | Excess Solvent: The concentration of the compound in the solvent is too low for crystallization to occur.[2] | Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again. |
| Supersaturation: The solution is stable beyond its normal saturation point and requires a nucleation site to initiate crystal growth. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a small "seed" crystal of the pure compound. | |
| Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. | Re-evaluate the solvent choice. Consider a single solvent in which the compound has lower solubility at cold temperatures or a mixed-solvent system. | |
| "Oiling Out" | High Solute Concentration and Rapid Cooling: The compound comes out of solution as a liquid instead of a solid because the solution is cooled too quickly or is too concentrated. | Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. |
| Low Melting Point of Compound/Impurity: The melting point of the compound or impurities is below the boiling point of the solvent. | Consider using a solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like column chromatography. | |
| Low Yield of Recrystallized Product | Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. The solution should be saturated or near-saturated at the boiling point of the solvent. |
| Premature Crystallization: The compound crystallizes out of solution during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration. Perform the filtration step as quickly as possible. | |
| Incomplete Crystallization: The solution was not cooled sufficiently to maximize crystal recovery. | After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to encourage further crystallization. | |
| Colored Impurities in Crystals | Presence of Colored Contaminants: The crude product contains colored impurities that co-crystallize with the desired compound. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: How can I determine the best solvent for my specific batch of this compound?
A2: A systematic solvent screening should be performed. Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature to observe solubility. If the compound does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot and show significant crystal formation upon cooling to room temperature and then in an ice bath.
Q3: My compound has "oiled out." Can I still obtain crystals?
A3: Yes, "oiling out" can often be rectified. The primary strategy is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to reduce the saturation of the solution. Allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling necessary for crystal formation rather than oiling out.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a minimal amount of cold solvent to avoid redissolving a significant portion of your purified product.
Q5: How can I improve the purity of my recrystallized product if it still contains impurities?
A5: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure that the cooling process is slow and undisturbed to allow for the formation of a well-ordered crystal lattice that excludes impurities. If impurities persist, consider using a different recrystallization solvent or an alternative purification technique such as column chromatography before recrystallization.
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. The ideal conditions may vary depending on the purity of the starting material and the specific solvent system chosen.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary screening, select a single solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent until the compound just completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent System Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve this compound at room temperature, while the other (the "poor" solvent) should not. An example system could be methanol ("good") and diethyl ether ("poor").
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Inducing Crystallization: While stirring the solution, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Redissolution: Gently heat the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol, using a small amount of the ice-cold mixed-solvent system for washing.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common recrystallization problems and the general experimental procedure.
Caption: Troubleshooting workflow for recrystallization.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically performed via N-alkylation of 4-piperidone with chloroacetonitrile, can stem from several factors. The primary culprits are often incomplete reaction, formation of side products, and issues with the starting materials.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
4-Piperidone: Ensure it is free from excessive hydration or polymerization. Using freshly opened or purified 4-piperidone is recommended.
-
Chloroacetonitrile: This reagent can degrade over time. Use a freshly distilled or recently purchased bottle.
-
Solvent: Ensure the solvent (e.g., acetonitrile, DMF) is anhydrous, as water can promote side reactions.
-
-
Optimize Reaction Conditions:
-
Base: The choice and amount of base are critical. A non-nucleophilic base like potassium carbonate or triethylamine is typically used to neutralize the HCl formed during the reaction. Insufficient base can stall the reaction, while an excessively strong base may promote side reactions.
-
Temperature: The reaction is often performed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to ensure it has gone to completion.
-
-
Minimize Side Reactions: Refer to the specific side reaction FAQs below for targeted troubleshooting.
Question 2: I am observing a significant amount of an unknown impurity with a higher molecular weight than my product. What could it be?
Answer:
A common side reaction in the synthesis of this compound is the self-condensation of the starting material, 4-piperidone, under basic conditions. This aldol condensation reaction leads to the formation of a dimer.
Mitigation Strategies:
-
Control of Basicity: Use a mild, non-nucleophilic base and avoid overly harsh basic conditions.
-
Order of Addition: Adding the chloroacetonitrile to a mixture of 4-piperidone and the base can help to ensure that the alkylation reaction is favored over self-condensation.
-
Temperature Control: Keep the reaction temperature moderate, as higher temperatures can accelerate the rate of aldol condensation.
Question 3: My final product contains a significant amount of a compound with a molecular weight of 156.18 g/mol . What is this impurity and how can I avoid it?
Answer:
This impurity is likely 2-(4-oxopiperidin-1-yl)acetamide, which is formed by the hydrolysis of the nitrile group of your target molecule.[1]
Causes and Prevention:
-
Presence of Water: This is the most common cause. Ensure all reagents and solvents are anhydrous.
-
Workup Conditions: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, which can catalyze the hydrolysis of the nitrile.
-
Purification: If the acetamide has formed, it can often be separated from the nitrile by column chromatography.
Question 4: I have another impurity that I suspect is the carboxylic acid derivative. How can I confirm this and prevent its formation?
Answer:
Further hydrolysis of the nitrile, or the intermediate acetamide, can lead to the formation of 2-(4-oxopiperidin-1-yl)acetic acid.
Confirmation and Prevention:
-
Analysis: This acidic impurity can be detected by LC-MS or by extraction into a basic aqueous solution.
-
Prevention: Similar to the formation of the acetamide, rigorous exclusion of water from the reaction and careful control of the workup conditions are key to preventing the formation of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-alkylation of 4-piperidone with chloroacetonitrile in the presence of a base. This is a nucleophilic substitution reaction where the secondary amine of the 4-piperidone attacks the electrophilic carbon of chloroacetonitrile.
Q2: What are the key side reactions to be aware of during this synthesis?
A2: The main potential side reactions include:
-
Aldol Condensation of 4-piperidone: The starting ketone can undergo self-condensation under basic conditions.[2]
-
Hydrolysis of the Nitrile: The nitrile group of the product can be hydrolyzed to the corresponding amide, 2-(4-oxopiperidin-1-yl)acetamide, or further to the carboxylic acid, 2-(4-oxopiperidin-1-yl)acetic acid, if water is present.[1]
-
Over-alkylation: While less common with secondary amines compared to primary amines, it is theoretically possible for the nitrogen to be alkylated a second time, leading to a quaternary ammonium salt, especially if a large excess of a highly reactive alkylating agent is used.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are all suitable for tracking the consumption of starting materials and the formation of the product and byproducts.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to confirm the presence of the nitrile and ketone functional groups), and Mass Spectrometry (to confirm the molecular weight) are essential for full characterization of the final product.
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| 4-Piperidone Aldol Dimer | C₁₀H₁₄N₂O | 178.23 | Strong basic conditions | Use a mild base, control temperature |
| 2-(4-Oxopiperidin-1-yl)acetamide | C₇H₁₂N₂O₂ | 156.18 | Presence of water, harsh workup | Use anhydrous conditions, neutral workup |
| 2-(4-Oxopiperidin-1-yl)acetic acid | C₇H₁₁NO₃ | 157.17 | Presence of water, harsh workup | Use anhydrous conditions, neutral workup |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-alkylation
This protocol is a representative procedure based on standard organic synthesis methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
4-Piperidone hydrochloride
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
To this suspension, add chloroacetonitrile (1.1 eq) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, filter the solid potassium salts and wash them with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Alkylation of 4-Piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the alkylation of 4-piperidone. Our focus is to provide actionable solutions to minimize impurities and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the N-alkylation of 4-piperidone with an alkyl halide (e.g., benzyl bromide or phenethyl bromide)?
The most prevalent impurity is the quaternary ammonium salt , which results from the over-alkylation of the desired N-alkyl-4-piperidone product.[1][2] Since the newly formed tertiary amine is often more nucleophilic than the starting secondary amine (4-piperidone), it can react with another molecule of the alkylating agent.[1]
Another potential, though less commonly reported as a major issue, is the formation of an enamine . This can occur if the reaction conditions favor the deprotonation of the carbon alpha to the ketone.
Q2: I am observing a low yield of my desired N-alkyl-4-piperidone, and a significant amount of a water-soluble byproduct. What is the likely cause and how can I fix it?
This is a classic indication of significant quaternary ammonium salt formation.[1] The quaternary salt is highly polar and often remains in the aqueous phase during work-up, leading to a lower isolated yield of the target product.
Troubleshooting Steps:
-
Optimize Stoichiometry: Employ an excess of 4-piperidone relative to the alkylating agent (e.g., 2-3 equivalents). This increases the probability that the alkylating agent will react with the starting material rather than the product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner helps to maintain a low concentration of it in the reaction mixture, which in turn minimizes the rate of the second alkylation reaction.
-
Choice of Base: Utilize a non-nucleophilic, hindered base to neutralize the acid generated during the reaction without competing with the 4-piperidone for the alkylating agent. Common choices include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[3][4]
Q3: My alkylation reaction is proceeding very slowly or appears to have stalled. What could be the issue?
Slow or stalled reactions are often due to the protonation of the 4-piperidone starting material by the hydrohalic acid (HX) byproduct formed during the reaction. The resulting ammonium salt is not nucleophilic and will not react with the alkylating agent.
Solution:
-
Add a Base: Incorporate a suitable base (as mentioned in Q2) into your reaction mixture from the beginning to neutralize the acid as it is formed.[1]
Q4: Are there alternative methods to direct alkylation with alkyl halides that can prevent the formation of quaternary ammonium salts?
Yes, reductive amination is an excellent alternative that completely avoids the possibility of quaternary salt formation.[1] This one-pot reaction involves treating 4-piperidone with an aldehyde or ketone in the presence of a reducing agent to form the desired N-alkylated product.
Troubleshooting Guides
Guide 1: Direct N-Alkylation with Alkyl Halides
Issue: Formation of Quaternary Ammonium Salt Impurity.
| Parameter | Recommendation to Minimize Impurity | Rationale |
| Stoichiometry | Use a 2-3 fold excess of 4-piperidone. | Increases the statistical likelihood of the alkyl halide reacting with the starting material. |
| Addition of Alkyl Halide | Add the alkylating agent dropwise or via syringe pump over an extended period. | Maintains a low concentration of the alkylating agent, disfavoring the second alkylation. |
| Base | Use a non-nucleophilic base such as K₂CO₃ or DIPEA. | Neutralizes the acid byproduct without competing in the alkylation reaction. |
| Solvent | Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used.[3] | These solvents are effective for Sₙ2 reactions. |
| Temperature | Start at room temperature and gently heat if necessary. | Higher temperatures can sometimes favor over-alkylation. |
Quantitative Data on Impurity Formation (Illustrative Example for a related system):
| Amine:Alkyl Halide Ratio | Desired Tertiary Amine (%) | Quaternary Ammonium Salt (%) |
| 1:1.1 | 75 | 20 |
| 2:1 | 90 | 5 |
| 3:1 | >95 | <2 |
Note: This data is representative and actual results with 4-piperidone may vary.
Guide 2: Reductive Amination
Issue: Incomplete reaction or formation of side products (e.g., reduction of the starting ketone).
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborhyrdide (NaBH₃CN).[1] | These reagents are less likely to reduce the ketone of 4-piperidone directly. |
| pH | Maintain a slightly acidic pH (around 5-6). | This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also protonates the intermediate imine/enamine for reduction. |
| Solvent | Dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF) are common choices.[5] | The choice depends on the specific reducing agent used. For example, NaBH(OAc)₃ is not very compatible with methanol.[5] |
| Temperature | Typically run at room temperature. | Milder conditions are usually sufficient and prevent side reactions. |
Experimental Protocols
Protocol 1: N-Benzylation of 4-Piperidone via Direct Alkylation
Materials:
-
4-Piperidone hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise over 1 hour.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-benzyl-4-piperidone.
Protocol 2: N-Benzylation of 4-Piperidone via Reductive Amination
Materials:
-
4-Piperidone hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), dichloroethane, and triethylamine (1.1 eq). Stir for 20 minutes.
-
Add benzaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel to afford the desired N-benzyl-4-piperidone.
Visualization of Reaction Pathways and Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of the Strecker Synthesis for Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Strecker synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Strecker synthesis?
A1: The Strecker synthesis is a two-step process for producing α-amino acids and their derivatives.[1][2] The reaction involves three main components: an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[1][3]
-
Imine Formation: The aldehyde or ketone reacts with the amine to form an imine intermediate. This step is often catalyzed by a mild acid.[4][5]
-
Cyanide Addition: A cyanide ion then performs a nucleophilic attack on the imine carbon, forming an α-aminonitrile.[4][5][6]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions, to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid derivative.[1][3][4]
Q2: How can the Strecker synthesis be adapted to produce piperidine derivatives?
A2: To synthesize piperidine-containing amino acids, one of the starting materials must contain a piperidine ring. For example, a piperidine-substituted aldehyde can be reacted with ammonia and cyanide. Alternatively, a primary amine containing a piperidine moiety can be used. The fundamental reaction mechanism remains the same. The Strecker synthesis is a versatile multicomponent reaction that allows for the efficient assembly of complex molecules like piperidine derivatives.[7][8]
Q3: What are the most common cyanide sources, and what are the safety considerations?
A3: Common cyanide sources include hydrogen cyanide (HCN), sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN).[9] Due to the extreme toxicity of HCN gas, it is often generated in situ from cyanide salts like NaCN or KCN with the addition of an acid.[3][10] Safer, solid cyanide sources like NaCN and KCN are generally preferred for ease of handling.[11][12] All manipulations involving cyanide must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and a cyanide antidote kit should be readily available.
Q4: Can ketones be used in the Strecker synthesis instead of aldehydes?
A4: Yes, ketones can be used in place of aldehydes, which results in the formation of α,α-disubstituted amino acids.[6] However, the reaction with ketones is often slower and less efficient than with aldehydes due to increased steric hindrance around the carbonyl carbon.[12]
Q5: The Strecker synthesis typically produces a racemic mixture. How can I achieve an enantioselective synthesis?
A5: The classical Strecker synthesis yields a racemic mixture of α-amino acids because the cyanide addition to the planar imine can occur from either face with equal probability.[2] To achieve enantioselectivity, several asymmetric strategies have been developed:
-
Chiral Auxiliaries: Using a chiral amine as a starting material can direct the cyanide attack to one face of the imine intermediate.[6]
-
Chiral Catalysts: The use of a substoichiometric amount of a chiral catalyst can promote the formation of one enantiomer over the other.[8][9][13] Catalysts such as chiral thiourea derivatives and metal complexes have proven effective.[8][9]
-
Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the aminonitrile product may selectively crystallize from the reaction mixture, driving the equilibrium towards the formation of that specific isomer.[14]
Troubleshooting Guide
Issue 1: Low or No Yield of the α-Aminonitrile Product
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium between the carbonyl compound, amine, and imine may not favor the imine. Add a dehydrating agent, such as magnesium sulfate (MgSO₄), to remove the water formed during imine formation and drive the equilibrium forward.[1] Ensure the reaction is run under appropriate pH conditions; mild acid catalysis (e.g., using NH₄Cl) can facilitate imine formation.[4] |
| Poor Nucleophilicity of Cyanide | Ensure the cyanide source is fully dissolved and available for reaction. If using a salt like NaCN or KCN, ensure the pH is not too acidic, as this would convert all the cyanide into HCN gas, which may escape the reaction mixture. |
| Steric Hindrance | If using a sterically bulky ketone or amine, the reaction rate may be significantly reduced. Consider increasing the reaction temperature or extending the reaction time. In some cases, a less sterically hindered starting material may be necessary.[12] |
| Decomposition of Starting Materials or Product | The starting materials or the resulting aminonitrile may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for decomposition. Consider running the reaction at a lower temperature. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Cyanohydrin Formation | The cyanide ion can directly attack the starting aldehyde or ketone to form a cyanohydrin, especially if imine formation is slow. Ensure the amine is added before or concurrently with the cyanide source. Running the reaction at a slightly elevated temperature can favor imine formation over cyanohydrin formation. |
| Polymerization/Decomposition | Aldehydes, in particular, can be prone to polymerization or other side reactions under acidic or basic conditions. Use purified starting materials and consider adding them slowly to the reaction mixture. |
| Oxidation of Piperidine Moiety | Piperidine and its derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint) and the formation of impurities.[15][16] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Difficulty in Hydrolyzing the α-Aminonitrile
| Possible Cause | Suggested Solution |
| Nitrile Stability | Nitriles are generally stable functional groups and can be resistant to hydrolysis.[3] Harsh conditions, such as concentrated strong acid (e.g., 6M HCl) and heat, are often required for complete hydrolysis.[3] |
| Steric Hindrance | A sterically hindered nitrile (e.g., from a ketone-derived aminonitrile) will hydrolyze more slowly. Prolonged heating or the use of stronger acidic conditions may be necessary. |
| Incomplete Reaction | Monitor the hydrolysis reaction over time using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding fresh acid or increasing the temperature. |
Issue 4: Challenges in Product Purification
| Possible Cause | Suggested Solution |
| Removal of Unreacted Starting Materials | If the product and starting materials have similar polarities, purification by column chromatography can be challenging. Consider an extractive workup with aqueous acid/base washes to remove basic (amine) or acidic (if applicable) starting materials. Distillation can be effective for volatile impurities.[15][17] |
| Separating Product from Byproducts | Purification techniques such as flash column chromatography, recrystallization, or preparative HPLC may be necessary.[15] For basic piperidine derivatives, adding a small amount of base like triethylamine to the eluent during column chromatography can prevent peak tailing.[18] |
| Product is a Salt | After acidic hydrolysis, the amino acid product will exist as an ammonium salt. To obtain the neutral zwitterionic form, it must be neutralized, for example, by passing it through an ion-exchange resin or by careful addition of a base to its isoelectric point. Pyridine is sometimes used to neutralize the amino acid after hydrolysis is complete.[4] |
Data and Experimental Protocols
Table 1: Optimization of Asymmetric Strecker Reaction Conditions
The following data is adapted from a study on the asymmetric Strecker synthesis of (S)-tert-leucine, demonstrating the effect of solvent and temperature on diastereomeric ratio (dr) and yield.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (R,S) : (R,R) |
| 1 | MeOH | 23 | 80 | 65:35 |
| 2 | MeOH/H₂O (1:1) | 23 | 69 | 81:19 |
| 3 | H₂O | 23 | 61 | 91:9 |
| 4 | H₂O | 40 | 79 | 95:5 |
| 5 | H₂O | 60 | 93 | >99:1 |
(Source: Adapted from Organic Letters, which describes a crystallization-induced asymmetric transformation.[14])
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of an α-Aminonitrile
Warning: This reaction involves highly toxic cyanide. All steps must be performed in a certified chemical fume hood by trained personnel with appropriate PPE.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde or ketone (1.0 eq) and the piperidine-containing amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water.
-
Cool the imine solution to 0 °C in an ice bath.
-
Slowly add the NaCN solution dropwise to the stirred imine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[15]
Protocol 2: Acidic Hydrolysis of an α-Aminonitrile to an α-Amino Acid
-
Hydrolysis: Suspend the purified α-aminonitrile (1.0 eq) in 6M hydrochloric acid (HCl).[3]
-
Heat the mixture to reflux (typically 80-110 °C) and maintain heating for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aminonitrile.
-
Workup: After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to remove the excess HCl and water, yielding the crude amino acid hydrochloride salt.
-
Purification/Neutralization: The crude salt can be purified by recrystallization. To obtain the neutral amino acid, the salt can be dissolved in water and its pH adjusted to the isoelectric point (pI) using a base, or by using ion-exchange chromatography.
Visualizations
Caption: General workflow for the Strecker synthesis of piperidine derivatives.
Caption: Troubleshooting decision tree for low yield in Strecker synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and overcoming common challenges in the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the N-alkylation of 4-piperidone with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically performed in the presence of a base in a suitable solvent.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are 4-piperidone, often used as its hydrochloride monohydrate salt, and a 2-haloacetonitrile like chloroacetonitrile or bromoacetonitrile.
Q3: Which bases are recommended for the N-alkylation of 4-piperidone?
A3: A variety of bases can be used, with the choice impacting reaction rate and yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH) in an appropriate anhydrous solvent. For reactions with the hydrochloride salt of 4-piperidone, a sufficient amount of base is required to both neutralize the salt and facilitate the alkylation.
Q4: What solvents are suitable for this reaction?
A4: Polar aprotic solvents are generally preferred. These include acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ketones like methyl ethyl ketone (MEK). The choice of solvent can influence the solubility of reactants and the reaction temperature.
Q5: What are the typical reaction temperatures and times?
A5: Reaction conditions can vary, but generally, the mixture is heated to promote the reaction. Temperatures can range from room temperature to the reflux temperature of the chosen solvent. Reaction times can span from a few hours to overnight (12-24 hours). Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.
Q6: How can the final product, this compound, be purified?
A6: After the reaction is complete, a standard workup procedure is followed, which typically involves filtering off any inorganic salts, removing the solvent under reduced pressure, and then purifying the crude product. Purification can be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Inactive Reagents: Starting materials or reagents may have degraded. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 4. Insufficient Base: Not enough base was used to neutralize the 4-piperidone hydrochloride salt and catalyze the reaction. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Ensure the purity and integrity of 4-piperidone and the haloacetonitrile. Use freshly opened or properly stored reagents. 3. Gradually increase the reaction temperature, up to the reflux temperature of the solvent, while monitoring for product formation and potential side products. 4. If using 4-piperidone hydrochloride, ensure at least two equivalents of base are used: one for neutralization and one for the reaction. A slight excess of base can also be beneficial. |
| Formation of Side Products | 1. Dialkylation: The product, this compound, might undergo further reaction. 2. Favorskii Rearrangement: Under strongly basic conditions, α-haloketones can undergo rearrangement. While less likely for N-alkylation, it's a consideration with strong bases. 3. Decomposition: The starting materials or product may be unstable under the reaction conditions. | 1. Control the stoichiometry of the reactants carefully. Adding the haloacetonitrile dropwise to the reaction mixture can sometimes minimize side reactions. 2. Use a milder base such as potassium carbonate or sodium bicarbonate instead of stronger bases like alkoxides or sodium hydride. 3. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Contamination with Starting Materials: Unreacted 4-piperidone or haloacetonitrile may co-elute or be difficult to separate. 3. Emulsion during Workup: An emulsion may form during the aqueous extraction, making phase separation difficult. | 1. If recrystallization is unsuccessful, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes). 2. Optimize the reaction to ensure complete consumption of the limiting reagent. Water-soluble starting materials can often be removed with an aqueous wash during the workup. 3. To break an emulsion, try adding a saturated brine solution or filtering the mixture through a pad of Celite. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of analogous compounds and may require optimization.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Methyl Ethyl Ketone (MEK), anhydrous
-
Ethyl acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-piperidone monohydrate hydrochloride (1 equivalent).
-
Add the anhydrous solvent (e.g., acetonitrile or MEK).
-
Add anhydrous potassium carbonate (2.5 - 3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 - 1.2 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82°C) and maintain for 12-18 hours. Monitor the reaction's progress periodically by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Dissolve the crude product in a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
If necessary, purify the product further by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Piperidones (Analogous Reactions)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropropionitrile | K₂CO₃ | Methyl Ethyl Ketone | 80 | 18 | High (not specified) | Patent EP3643704B1[1] |
| Phenethyl Bromide | K₂CO₃ | DMSO | Not specified | Not specified | Not specified | Sciencemadness Forum[2] |
| Alkyl Bromide/Iodide | None/KHCO₃ | Acetonitrile | Room Temp. | Several | Not specified | ResearchGate Discussion[3] |
| Alkylating Agent | K₂CO₃/NaH | DMF | 0 - Room Temp. | Not specified | Not specified | ResearchGate Discussion[3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis.
References
Technical Support Center: Stability of 2-(4-Oxopiperidin-1-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Oxopiperidin-1-yl)acetonitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group.[1][2][3] This reaction typically proceeds in two main steps: first, the nitrile is hydrolyzed to an intermediate amide, 2-(4-oxopiperidin-1-yl)acetamide. Subsequently, the amide is further hydrolyzed to form the corresponding carboxylic acid, 2-(4-oxopiperidin-1-yl)acetic acid, and an ammonium salt.[1][2]
Q2: Is the piperidine ring of this compound susceptible to degradation under acidic conditions?
A2: While the primary degradation pathway involves the nitrile group, strong acidic conditions and high temperatures could potentially lead to the degradation of the piperidine ring. However, this is generally considered a secondary degradation pathway and is less likely to occur under the typical conditions used for forced degradation studies.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The expected degradation products are:
-
Primary Degradation Product: 2-(4-oxopiperidin-1-yl)acetamide (amide intermediate)
-
Final Degradation Product: 2-(4-oxopiperidin-1-yl)acetic acid and ammonium chloride (assuming HCl is used for hydrolysis).
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for monitoring the degradation of this compound and quantifying its degradation products.[4] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the identification and characterization of the degradation products.
Troubleshooting Guides
This section provides solutions to common issues encountered during the acidic stability testing of this compound.
| Problem | Possible Cause | Suggested Solution |
| No degradation observed after treatment with acid. | The acidic conditions are too mild (concentration or temperature is too low). | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., to 60-80 °C). Ensure the reaction is heated under reflux for a sufficient duration.[2][3] |
| The compound degrades too quickly, making it difficult to follow the kinetics. | The acidic conditions are too harsh. | Decrease the acid concentration or lower the reaction temperature. Take samples at more frequent, shorter time intervals. |
| Poor separation of the parent compound and degradation products in HPLC. | The HPLC method is not optimized. | Develop and validate a stability-indicating HPLC method.[5][6] This may involve adjusting the mobile phase composition, pH, column type, or gradient profile. |
| Appearance of unexpected peaks in the chromatogram. | These could be secondary degradation products, impurities in the starting material, or artifacts from the sample preparation. | Use high-purity starting material and reagents. Analyze a control sample (compound in solvent without acid) to identify pre-existing impurities.[7] Use techniques like LC-MS/MS or NMR to identify the structure of the unknown peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating mantle or water bath with reflux condenser
-
HPLC system with a UV detector
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or a mixture of water and acetonitrile).
-
Acid Treatment:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, repeat the process with 1 M HCl.
-
A control sample of the drug substance in the solvent without acid should be prepared and analyzed in parallel.
-
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) under reflux for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Neutralize the acidic sample with an equivalent amount of the corresponding strength of NaOH solution.
-
Dilution: Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study of this compound under different acidic conditions.
| Condition | Time (hours) | This compound (% Remaining) | 2-(4-oxopiperidin-1-yl)acetamide (% Area) | 2-(4-oxopiperidin-1-yl)acetic acid (% Area) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 8 | 85.2 | 12.1 | 2.7 | |
| 24 | 65.7 | 25.3 | 9.0 | |
| 1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 4 | 70.1 | 22.5 | 7.4 | |
| 12 | 35.8 | 38.9 | 25.3 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. testinglab.com [testinglab.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. benchchem.com [benchchem.com]
Stability of 2-(4-Oxopiperidin-1-yl)acetonitrile under basic conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-(4-Oxopiperidin-1-yl)acetonitrile when used in experiments involving basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound that are sensitive to basic conditions?
This compound has two primary functional groups that can exhibit instability in the presence of a base:
-
The Nitrile Group (-C≡N): The nitrile group is susceptible to base-catalyzed hydrolysis.[1][2][3] This reaction typically proceeds in two stages: first to an amide intermediate (2-(4-oxopiperidin-1-yl)acetamide), and then to the corresponding carboxylate salt (sodium 2-(4-oxopiperidin-1-yl)acetate, if using NaOH).[3][4]
-
The α-Protons to the Ketone: The methylene protons adjacent to the carbonyl group (C=O) on the piperidone ring are acidic.[5] A strong base can deprotonate this position to form an enolate intermediate, which could potentially lead to side reactions, aldol-type condensations, or other rearrangements, although the primary degradation pathway is typically nitrile hydrolysis.
Q2: What is the most common degradation pathway for this compound under basic conditions?
The most anticipated degradation pathway is the hydrolysis of the nitrile functional group.[1][2] Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process ultimately converts the nitrile to a carboxylate anion after the hydrolysis of an intermediate amide.[4] Harsher conditions, such as elevated temperatures and high base concentrations, will accelerate this degradation.[2][6]
Q3: My reaction mixture containing this compound turned yellow/brown after adding a base. What is the likely cause?
The development of color upon basification often suggests the formation of complex mixtures of degradation products or polymerization, which can arise from base-catalyzed self-condensation reactions (aldol-type reactions) involving the enolate of the piperidone ring. While nitrile hydrolysis is a clean degradation pathway, these condensation reactions can produce colored impurities.
Q4: I am observing a new, more polar spot on my TLC plate and an unexpected mass in my LC-MS analysis. What could this be?
An increase in polarity and a corresponding mass change often indicate the hydrolysis of the nitrile group.
-
Intermediate Amide: An increase in mass of +18 amu (from the addition of H₂O) could correspond to the formation of the amide, 2-(4-oxopiperidin-1-yl)acetamide.
-
Final Carboxylic Acid/Carboxylate: An increase of +17 amu (net change from -CN to -COOH) would suggest the formation of 2-(4-oxopiperidin-1-yl)acetic acid. Under basic ESI-MS conditions, you would likely observe the corresponding carboxylate. This species is significantly more polar than the starting nitrile.
Q5: How can I minimize the degradation of this compound during a base-mediated reaction?
To mitigate degradation, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Degradation reactions, especially hydrolysis, are often accelerated at higher temperatures.
-
Base Stoichiometry: Use the minimum effective amount of base required for your reaction. An excess of a strong base will increase the rate of undesired side reactions.
-
Choice of Base: If possible, use a weaker or non-nucleophilic base. For reactions requiring deprotonation at a different site, a hindered base might be more selective.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Aqueous Conditions: Minimize the amount of water in the reaction, as it is a reactant in the hydrolysis pathway.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or no yield of the desired product; starting material consumed. | Degradation of the starting material via nitrile hydrolysis or other base-catalyzed pathways. | 1. Lower the reaction temperature. 2. Reduce the equivalents of base used. 3. Shorten the reaction time and monitor progress frequently. 4. Consider using a non-nucleophilic base if applicable. |
| Multiple new spots appear on the TLC plate after adding base. | Formation of multiple degradation or side-products, such as the hydrolyzed amide and acid, or aldol condensation products. | 1. Analyze the reaction mixture by LC-MS to identify the masses of the byproducts. 2. Implement the mitigation strategies listed in FAQ Q5. 3. Improve the purification method to separate the desired product from polar impurities. |
| Reaction mixture becomes an intractable tar or dark polymer. | Extensive decomposition or polymerization, likely initiated by the formation of the ketone enolate. | 1. Drastically reduce the reaction temperature (e.g., to 0 °C or below). 2. Use a less concentrated solution to disfavor intermolecular reactions. 3. Add the base slowly to the reaction mixture to avoid localized high concentrations. |
Quantitative Stability Data
The following table presents illustrative data from a hypothetical stability study of this compound in an aqueous buffer at 50 °C. This data is for demonstration purposes to show how stability can be affected by pH.
| pH of Buffer | Base Used | Incubation Time (hours) | % Remaining of Parent Compound | Major Degradant Observed |
| 7.0 | (Phosphate Buffer) | 24 | >99% | Not Applicable |
| 9.0 | (Borate Buffer) | 24 | 85% | 2-(4-oxopiperidin-1-yl)acetamide |
| 11.0 | (Carbonate Buffer) | 24 | 42% | 2-(4-oxopiperidin-1-yl)acetic acid |
| 13.0 | 0.1 M NaOH | 24 | <5% | 2-(4-oxopiperidin-1-yl)acetic acid |
Visualizations
Potential Degradation Pathway
Caption: Primary degradation pathway via base-catalyzed nitrile hydrolysis.
Experimental Workflow for Stability Analysis
Caption: Standard experimental workflow for assessing compound stability.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Basic Media via HPLC
1. Objective: To determine the rate of degradation of this compound at various basic pH values over time.
2. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Borate buffer (pH 9.0)
-
Carbonate buffer (pH 11.0)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) for quenching
-
HPLC vials
-
Thermostated incubator or water bath
-
HPLC system with UV or MS detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup:
-
Label four sets of HPLC vials for each time point (e.g., 0, 1, 4, 8, 24 hours).
-
To each vial, add 990 µL of the appropriate buffer (pH 7, 9, 11) or 0.1 M NaOH.
-
Place the vials in an incubator set to the desired temperature (e.g., 50 °C) and allow them to equilibrate.
-
-
Initiating the Experiment:
-
To start the reaction (t=0), add 10 µL of the stock solution to each vial, cap quickly, and vortex gently. The final concentration will be 10 µg/mL.
-
Immediately take the "t=0" vials, and quench the reaction by adding 50 µL of 1 M HCl. This neutralizes the base and stops further degradation.
-
-
Time Points:
-
At each subsequent time point (1, 4, 8, 24 hours), remove the corresponding set of vials from the incubator and quench them immediately as described in step 3.
-
-
HPLC Analysis:
-
Analyze all quenched samples by a validated reverse-phase HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or by Mass Spectrometry
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point for each pH condition.
-
Calculate the percentage of the parent compound remaining relative to the t=0 sample for each pH.
-
Plot the percentage remaining versus time to determine the degradation kinetics. Identify major degradant peaks and track their appearance over time.
-
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Troubleshooting guide for the synthesis of alpha-aminonitriles
Welcome to our technical support center for the synthesis of α-aminonitriles. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Strecker reaction and related synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you might encounter during your experiments.
1. Low or No Product Yield
Question: I am getting a very low yield or no desired α-aminonitrile product. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield in an α-aminonitrile synthesis, particularly the Strecker reaction, can stem from several factors. Here's a systematic guide to troubleshooting this issue:
-
Imine Formation Issues: The initial and crucial step is the formation of the imine from the aldehyde/ketone and the amine. If the imine is not formed efficiently, the subsequent nucleophilic attack by the cyanide will not occur.
-
Troubleshooting Imine Formation:
-
Water Removal: Imine formation is a reversible reaction that produces water.[1] The presence of excess water can shift the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1][2]
-
pH Control: The rate of imine formation is often optimal under mildly acidic conditions (around pH 5).[3] At high pH, there isn't enough acid to protonate the hydroxyl intermediate for water elimination. At very low pH, the amine nucleophile will be protonated, rendering it unreactive. You can use a weak acid catalyst like acetic acid.[4]
-
Steric Hindrance: Highly hindered aldehydes or ketones may react slowly. Increasing the reaction temperature or using a more reactive amine might be necessary.
-
-
-
Inefficient Cyanide Addition: The nucleophilic addition of the cyanide ion to the imine is the key bond-forming step.
-
Choice of Cyanide Source: The reactivity of the cyanide source can significantly impact the yield. While hydrogen cyanide (HCN) is highly reactive, its extreme toxicity makes it less practical.[2] Safer alternatives like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are commonly used.[5][6] The choice of cyanide source can influence the reaction outcome, and some protocols show that KCN can be optimal even without a catalyst.[7]
-
Catalyst Inefficiency: Lewis acids or other catalysts are often employed to activate the imine towards nucleophilic attack.[8][9] If you are using a catalyst, ensure it is active and used in the correct concentration. The effectiveness of a catalyst can be solvent-dependent.[7]
-
-
Side Reactions: Competing reactions can consume your starting materials or desired product.
-
Cyanohydrin Formation: Aldehydes and ketones can react directly with the cyanide source to form cyanohydrins.[2] This is more likely if the imine formation is slow. Ensuring efficient imine formation before or concurrently with cyanide addition can minimize this side reaction.
-
Aldol Condensation: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation.
-
Retro-Strecker Reaction: The formation of the α-aminonitrile is reversible. If the product is unstable under the reaction conditions, it can revert to the imine and cyanide.[10]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of starting materials or products.[7] Optimization of the reaction temperature is crucial.
-
Reaction Time: Strecker reactions can have variable reaction times, sometimes requiring several hours to days for completion.[7] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
2. Product Purification Challenges
Question: I am having difficulty purifying my α-aminonitrile product. What are the common impurities and the best purification methods?
Answer: Purifying α-aminonitriles can be challenging due to their polarity and potential instability. Common impurities include unreacted starting materials, cyanohydrins, and products from other side reactions.
-
Common Impurities:
-
Unreacted aldehyde/ketone and amine.
-
Cyanohydrin byproduct.
-
Products of aldol condensation.
-
Hydrolyzed byproducts if water is present during workup.
-
-
Purification Strategies:
-
Extraction: A standard aqueous workup can remove water-soluble impurities. Be mindful of the pH, as α-aminonitriles can be basic and may partition into the aqueous layer at low pH.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying α-aminonitriles.[5] A gradient elution with a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
-
Crystallization: If the α-aminonitrile is a solid, crystallization can be a highly effective purification method.[11] Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Distillation: For thermally stable, low-molecular-weight α-aminonitriles, distillation under reduced pressure can be a viable purification option.[11]
-
3. Reaction Monitoring and Product Characterization
Question: How can I effectively monitor the progress of my α-aminonitrile synthesis and confirm the identity of my product?
Answer: Proper reaction monitoring and product characterization are essential for a successful synthesis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.[12] Staining with potassium permanganate or ninhydrin can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the masses of reactants, intermediates, and products over time.[7]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your α-aminonitrile.[13] Key signals to look for include the proton on the α-carbon and the carbon of the nitrile group.
-
Infrared (IR) Spectroscopy: A characteristic, though sometimes weak, nitrile (C≡N) stretching vibration appears in the IR spectrum around 2220-2260 cm⁻¹.[10]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product.
-
Data Presentation
The following tables summarize quantitative data on the synthesis of α-aminonitriles under various conditions.
Table 1: Comparison of Catalysts for the Strecker Reaction
| Catalyst | Aldehyde | Amine | Cyanide Source | Solvent | Yield (%) | Reference |
| None | Benzaldehyde | Aniline | KCN | THF | 94 | [7] |
| ZrOCl₂·8H₂O | Benzaldehyde | Aniline | TMSCN | Solvent-free | 95 | [14] |
| In powder | Benzaldehyde | Aniline | TMSCN | Water | 98 | [12] |
| Sulfated Polyborate | Benzaldehyde | Aniline | TMSCN | Solvent-free | 99 | [9] |
| N-methyl Imidazolium Acetate | Benzaldehyde | Aniline | TMSCN | Neat | High | [15] |
Table 2: Effect of Cyanide Source on Yield
| Cyanide Source | Catalyst | Aldehyde | Amine | Solvent | Yield (%) | Reference |
| KCN | None | Benzaldehyde | Aniline | THF | 94 | [7] |
| TMSCN | None | Benzaldehyde | Aniline | THF | 0 | [7] |
| TMSCN | InCl₃ | Benzaldehyde | Aniline | CH₂Cl₂ | 75 | [7] |
| K₄[Fe(CN)₆] / Benzoyl Chloride | Various | Various | - | Biphasic | up to 93 | [10] |
Experimental Protocols
General Procedure for the One-Pot, Three-Component Strecker Reaction: [12]
-
To a mixture of the aldehyde (1 mmol) and amine (1 mmol) in the chosen solvent (e.g., water, 1 mL), add the catalyst (e.g., Indium powder, 10 mol%).
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add diethyl ether and filter the solution.
-
Wash the organic layer with brine and water, then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Important Safety Note on Handling Cyanide Reagents:
Cyanide compounds such as KCN, NaCN, and TMSCN are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[16][17] Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[18][19] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[17][20] Familiarize yourself with your institution's safety protocols for handling cyanides and have an emergency response plan in place.[16]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of α-aminonitriles.
Caption: General workflow for the synthesis of α-aminonitriles via the Strecker reaction.
Caption: Troubleshooting guide for low product yield in α-aminonitrile synthesis.
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. quora.com [quora.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. lsuhsc.edu [lsuhsc.edu]
Characterization of byproducts in 2-(4-Oxopiperidin-1-yl)acetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question 1: Low or no yield of the desired product is observed. What are the potential causes and solutions?
Answer:
Low or no product yield can stem from several factors related to starting materials, reaction conditions, or work-up procedures. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Poor quality of 4-piperidone starting material | Ensure the 4-piperidone hydrochloride or free base is of high purity and dry. If using the hydrochloride salt, ensure complete neutralization before the reaction. |
| Inactive haloacetonitrile reagent | Use a fresh bottle of chloroacetonitrile or bromoacetonitrile. These reagents can degrade over time. |
| Insufficient base or incorrect base selection | A common base used is potassium carbonate (K₂CO₃) or triethylamine (TEA). Ensure at least two equivalents of base are used relative to the 4-piperidone hydrochloride salt to both neutralize the salt and scavenge the acid formed during the reaction. |
| Reaction temperature is too low or too high | The N-alkylation of 4-piperidone is typically carried out at room temperature to slightly elevated temperatures (e.g., 40-60 °C). If the reaction is too slow at room temperature, gentle heating can be applied. Excessively high temperatures can lead to byproduct formation. |
| Inappropriate solvent | Acetonitrile (ACN) or dimethylformamide (DMF) are suitable solvents for this reaction. Ensure the solvent is dry. |
| Premature work-up | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before quenching and work-up. |
Question 2: The final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
Impurity profiling is crucial for ensuring the quality of the synthesized this compound. The most common impurities are starting materials, hydrolysis products, and self-condensation products.
| Impurity | Identification Method | Formation Mechanism | Mitigation Strategy |
| Unreacted 4-piperidone | LC-MS, ¹H NMR | Incomplete reaction. | Ensure a slight excess of the haloacetonitrile reagent is used. Monitor the reaction to completion. |
| 2-(4-Oxopiperidin-1-yl)acetamide | LC-MS (M+18), ¹H NMR (presence of amide protons), IR (amide C=O stretch) | Hydrolysis of the nitrile group during work-up or purification. | Use anhydrous solvents and reagents. Avoid prolonged exposure to acidic or basic aqueous conditions during work-up. |
| 4-Piperidone aldol adducts (dimers/trimers) | LC-MS (higher molecular weight ions), ¹H NMR (complex aliphatic signals) | Self-condensation of 4-piperidone under basic conditions. | Add the base portion-wise to the reaction mixture to avoid high local concentrations. Maintain a moderate reaction temperature. |
Question 3: I am having difficulty purifying the product by column chromatography. What are the recommended conditions?
Answer:
Purification of this compound can be achieved using silica gel column chromatography.
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel. |
| Detection | UV detection at 210 nm or a potassium permanganate stain for TLC visualization. |
If the product is still difficult to purify, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
A1: The following are approximate chemical shifts. Actual values may vary depending on the solvent used.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (s, 2H, -CH₂CN), 2.80 (t, J = 6.0 Hz, 4H, piperidine CH₂ adjacent to N), 2.50 (t, J = 6.0 Hz, 4H, piperidine CH₂ adjacent to C=O).
-
¹³C NMR (CDCl₃, 101 MHz): δ 208.5 (C=O), 116.0 (CN), 52.0 (piperidine CH₂ adjacent to N), 45.0 (-CH₂CN), 41.0 (piperidine CH₂ adjacent to C=O).
Q2: What is the expected mass spectrum fragmentation pattern for the product?
A2: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 139.09 should be observed. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage next to the nitrogen atom.
Q3: Can I use bromoacetonitrile instead of chloroacetonitrile?
A3: Yes, bromoacetonitrile is more reactive than chloroacetonitrile and may lead to a faster reaction or allow for milder reaction conditions. However, it is also more expensive and potentially less stable.
Q4: How can I confirm the presence of the hydrolyzed amide byproduct, 2-(4-Oxopiperidin-1-yl)acetamide?
A4: The presence of the amide can be confirmed by several analytical techniques:
-
LC-MS: Look for a peak with a mass corresponding to the amide ([M+H]⁺ at m/z 157.11).
-
¹H NMR: The amide will show two broad singlets for the -NH₂ protons, and the methylene protons adjacent to the amide carbonyl will have a different chemical shift compared to the nitrile precursor.
-
IR Spectroscopy: A strong absorption band characteristic of an amide C=O stretch will be present (around 1650-1680 cm⁻¹), which is distinct from the ketone C=O stretch (around 1715 cm⁻¹) and the nitrile C≡N stretch (around 2240-2260 cm⁻¹).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in dry acetonitrile (10 mL/g of starting material), add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 12-24 hours), filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-(4-Oxopiperidin-1-yl)acetonitrile and Related Piperidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Oxopiperidin-1-yl)acetonitrile and two commercially available, structurally related analogs: N-acetyl-4-piperidone and 1-methyl-4-piperidone. Due to the limited availability of experimental ¹H NMR data for this compound in publicly accessible databases, this guide presents its predicted spectral data alongside the experimental data of its analogs. This comparison is valuable for researchers in identifying key structural motifs and for the spectroscopic characterization of novel piperidine-based compounds.
Structural and ¹H NMR Data Comparison
The following table summarizes the chemical structures and ¹H NMR data for the target compound and its analogs. The predicted data for this compound is based on established chemical shift principles and spectral data of similar structures. Experimental data for the analogs are sourced from publicly available spectral databases.
| Compound | Structure | Chemical Shift (δ) and Multiplicity |
| This compound | ![]() | Predicted: - δ ~3.5 ppm (s, 2H, -CH₂CN) - δ ~2.8 ppm (t, 4H, -N(CH₂)₂) - δ ~2.5 ppm (t, 4H, -C(O)(CH₂)₂) |
| N-Acetyl-4-piperidone [1] | ![]() | Experimental (CDCl₃): - δ 3.78 ppm (t, 2H) - δ 3.65 ppm (t, 2H) - δ 2.50 ppm (t, 2H) - δ 2.40 ppm (t, 2H) - δ 2.14 ppm (s, 3H) |
| 1-Methyl-4-piperidone [2][3] | ![]() | Experimental (CDCl₃): - δ 2.73 ppm (t, 4H) - δ 2.45 ppm (t, 4H) - δ 2.33 ppm (s, 3H) |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), t (triplet). The predicted shifts for this compound are estimations and may vary in an experimental setting.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum, suitable for the compounds discussed.
1. Sample Preparation: [4][5][6]
-
Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution. For compounds with different polarity, other deuterated solvents like DMSO-d₆ or Methanol-d₄ can be used.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: If a chemical shift standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak can often be used as a secondary reference.
-
Capping: Securely cap the NMR tube.
2. NMR Data Acquisition: [7]
-
Instrumentation: The data should be acquired on a standard NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (NS), relaxation delay (D1), and spectral width. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.
-
Data Acquisition: Initiate the data acquisition.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the molecular structure.
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow from sample preparation to spectral analysis.
Caption: A streamlined workflow for ¹H NMR analysis.
References
- 1. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
13C NMR Analysis of 2-(4-Oxopiperidin-1-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Oxopiperidin-1-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a comparative analysis incorporating predicted 13C NMR data alongside experimental data for structurally related analogs. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and quality control of piperidine-based compounds.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data for two closely related analogs: 4-Piperidone and N-Carbethoxy-4-piperidone. This comparative approach allows for the rationalization of chemical shifts based on structural modifications.
| Carbon Atom | This compound (Predicted, CDCl₃) | 4-Piperidone (Experimental) | N-Carbethoxy-4-piperidone (Experimental) |
| C=O | ~207 ppm | Not available | ~208 ppm |
| Cα (to N, piperidine ring) | ~52 ppm | ~51 ppm | ~45 ppm |
| Cβ (to N, piperidine ring) | ~41 ppm | ~41 ppm | ~41 ppm |
| -CH₂-CN | ~45 ppm | - | - |
| -CN | ~116 ppm | - | - |
| N-CO- | - | - | ~155 ppm |
| -O-CH₂- | - | - | ~61 ppm |
| -CH₃ | - | - | ~14 ppm |
Note: Predicted values for this compound were generated using online NMR prediction tools. Experimental data for analogs are sourced from publicly available spectral databases.
Experimental Protocol: 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.[1]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Ensure the sample is fully dissolved to avoid solid particles which can degrade spectral resolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp spectral lines. This is an iterative process of adjusting the shim coils to minimize the full width at half maximum (FWHM) of a reference signal.
3. Acquisition Parameters:
-
Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm for most organic compounds).[2]
-
The number of scans (ns) should be adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from hundreds to thousands) is often necessary compared to ¹H NMR.
-
Set a relaxation delay (d1) to allow for the complete relaxation of carbon nuclei between pulses. For qualitative spectra, a delay of 1-2 seconds is common.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is required.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or using the known chemical shift of the solvent peak.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the peaks if quantitative information is desired (note: standard proton-decoupled spectra are generally not quantitative without specific parameter adjustments).
Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound should be supported by other analytical techniques. These methods provide complementary information regarding the compound's structure, purity, and physical properties.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. This is a fundamental technique for structural elucidation. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can offer clues about the molecular structure.[3] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as the carbonyl (C=O) of the piperidone ring and the nitrile (C≡N) group, by detecting their characteristic vibrational frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Primarily used to assess the purity of the compound by separating it from any impurities. It can also be used for quantification.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds, this technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.[3] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O) in the compound, which can be used to confirm the empirical and molecular formula. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationships between different analytical techniques.
Caption: Workflow for the synthesis and analytical characterization.
Caption: Interrelation of analytical techniques for structural elucidation.
References
A Comparative Guide to the Analytical Quantification of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-(4-Oxopiperidin-1-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). This document presents a comparison of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound (C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) is a heterocyclic compound incorporating a piperidone and a nitrile functional group.[1] Its chemical structure lends itself to various analytical challenges and opportunities. The presence of a tertiary amine and a ketone carbonyl group influences its chromatographic behavior and ionization characteristics in mass spectrometry.
Comparative Analysis of Analytical Techniques
The choice of analytical methodology for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following sections compare the performance of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Very High (pg to fg levels) | High (pg to ng levels) | Moderate (ng to µg levels) |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Often required for improved volatility and peak shape | Not required |
| Matrix Effects | Can be significant, requires careful method development | Less prone to ion suppression, but matrix can affect column performance | Moderate, depends on the complexity of the sample |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
| Typical Application | Trace level quantification in complex matrices (e.g., biological fluids, API impurity profiling) | Analysis of volatile and semi-volatile compounds, may require derivatization for polar analytes | Routine quality control, purity assessment, and content uniformity testing |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of this compound in complex sample matrices.[2][3] The method's specificity is achieved by monitoring specific precursor-to-product ion transitions.
Anticipated Mass Spectrometry Fragmentation
Table 2: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |
| 139.08 | 98.07 | [C₅H₈NO]⁺ (Loss of CH₂CN) |
| 139.08 | 82.08 | [C₅H₈N]⁺ (Loss of CO and CH₂CN) |
| 139.08 | 55.05 | [C₃H₅N]⁺ (Further fragmentation of the piperidine ring) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] However, the direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Derivatization is often employed to increase volatility and improve chromatographic peak shape.[3][4]
Derivatization Strategy
Acylation of the ketone group or reduction to the corresponding alcohol followed by silylation could be viable derivatization strategies to enhance the compound's suitability for GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and cost-effective method for the routine analysis of this compound, particularly for quality control purposes where high sensitivity is not the primary requirement.[5] The presence of the ketone chromophore allows for detection at wavelengths around 210-230 nm.
Experimental Protocols
LC-MS/MS Method for Quantification in an API
This protocol is a representative method for the quantification of this compound as an impurity in an active pharmaceutical ingredient.
1. Sample Preparation:
-
Accurately weigh 10 mg of the API sample.
-
Dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 139.1 → 98.1
-
Qualifier: 139.1 → 82.1
-
-
Ion Source Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Visualizations
Caption: General analytical workflow for the quantification of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ion MS/MS.
Conclusion
The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and impurity profiling. GC-MS, often requiring derivatization, provides a viable alternative for volatile compound analysis. HPLC-UV stands as a reliable and cost-effective workhorse for routine quality control applications. Proper method development and validation are paramount to ensure the generation of accurate and reliable data in a regulated environment.
References
A Comparative Guide to the FT-IR Spectrum of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Oxopiperidin-1-yl)acetonitrile, a versatile building block in medicinal chemistry. By comparing its spectral features with those of related compounds, this document aims to facilitate its identification and characterization in research and development settings.
Introduction
This compound is a bifunctional molecule incorporating a ketone and a nitrile group, making it a valuable intermediate in the synthesis of various pharmaceutical agents. FT-IR spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. This guide presents the characteristic infrared absorption frequencies for this compound and compares them with those of N-Methyl-4-piperidone and Acetonitrile to highlight the unique spectral signature of each functional group.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the ketone carbonyl (C=O) stretching vibration and a sharp, medium-intensity band for the nitrile (C≡N) stretch. The piperidine ring also exhibits characteristic C-H and C-N stretching and bending vibrations.
The following table summarizes the key FT-IR absorption frequencies for this compound and two comparative compounds, N-Methyl-4-piperidone and Acetonitrile. This data allows for a clear distinction between the molecules based on their functional groups.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | N-Methyl-4-piperidone (cm⁻¹) | Acetonitrile (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 | 2780-2970 | 2940-3000 |
| C≡N (Nitrile) | Stretching | 2240-2260[1][2] | - | 2250-2290[3] |
| C=O (Ketone) | Stretching | ~1715[4] | ~1715 | - |
| C-N (Amine) | Stretching | 1150-1250 | 1150-1250 | - |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following is a generalized procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.
Materials:
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5][6]
-
Sample Preparation:
-
Thoroughly dry the KBr to remove any moisture.
-
In the agate mortar, grind 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.[7]
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the die set of the pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.
Interpretation of the Spectrum
The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to specific functional group vibrations.
-
C-H Stretching: The region between 2850 and 3000 cm⁻¹ will show multiple peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methylene group of the acetonitrile moiety.
-
C≡N Stretching: A sharp and moderately intense peak is expected in the range of 2240-2260 cm⁻¹.[1][2] The presence of this peak is a clear indicator of the nitrile functional group. Saturated nitriles typically absorb in this region.[2]
-
C=O Stretching: A strong and sharp absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated six-membered ring ketone.[4]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks arising from C-C, C-N stretching and various bending vibrations.[4] While difficult to assign individually, the overall pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Comparison with Alternatives
-
N-Methyl-4-piperidone: The spectrum of this compound will exhibit the characteristic C=O stretch around 1715 cm⁻¹ and the C-H stretching bands, but it will lack the C≡N absorption band, providing a clear point of differentiation.
-
Acetonitrile: This simple nitrile shows a strong C≡N stretch around 2250 cm⁻¹ and C-H stretching vibrations of the methyl group.[3] However, it will not have the C=O absorption or the complex fingerprint region associated with the piperidine ring structure.
By comparing the FT-IR spectrum of an unknown sample with the data presented in this guide, researchers can confidently identify the presence of this compound and distinguish it from similar structures.
References
Comparative Analysis of 2-(4-Oxopiperidin-1-yl)acetonitrile Analogs as Dipeptidyl Peptidase IV Inhibitors
A comprehensive review of the synthesis, in vitro activity, and structure-activity relationships of piperidine and piperazine-based dipeptidyl peptidase IV (DPP-4) inhibitors, providing valuable insights for the design of novel antidiabetic agents.
Due to the limited publicly available data on the biological activity of 2-(4-Oxopiperidin-1-yl)acetonitrile, this guide presents a comparative study of its structurally related analogs, focusing on their efficacy as Dipeptidyl Peptidase IV (DPP-4) inhibitors. The inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus. This enzyme is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
This guide summarizes key quantitative data, experimental protocols for synthesis and biological evaluation, and visual representations of the underlying biochemical pathways and experimental workflows.
Performance Comparison of Piperidine and Piperazine-Based DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of piperidine and piperazine derivatives against the DPP-4 enzyme. The data highlights the structure-activity relationships (SAR) within these series, demonstrating how modifications to the core scaffold and its substituents influence inhibitory potency.
| Compound ID | Structure | Core Scaffold | Key Substituents | DPP-4 Inhibition IC50 (µM) |
| Lead Compound | 2-benzyl-piperazine derivative | Piperazine | 2-benzyl | 0.019[1] |
| Analog 1 | 4-benzylpiperidine derivative | Piperidine | 4-benzyl | 1.6 ± 0.04[1] |
| Analog 2 | 2-benzylpyrrolidine derivative | Pyrrolidine | 2-benzyl | 0.3 ± 0.03[1] |
| Analog 3 | phenethyl-piperazine derivative | Piperazine | 4-phenethyl | 1.2 ± 0.04[1] |
| Analog 4 | 4-amino-1-benzylpiperidine derivative | Piperidine | 1-benzyl, 4-amino | 4 ± 0.08[1] |
| Analog 5 | 1,4-bis(4-chlorophenylsulfonyl)piperazine | Piperazine | 1,4-bis(4-chlorophenylsulfonyl) | >100 (% inhibition at 100µM = 22.6)[2][3] |
| Analog 6 | 1,4-bis(4-methylphenylsulfonyl)piperazine | Piperazine | 1,4-bis(4-methylphenylsulfonyl) | >100 (% inhibition at 100µM = 14.5)[2][3] |
Experimental Protocols
General Synthesis of Piperazine Sulfonamide Derivatives[2]
A representative synthetic procedure for the preparation of piperazine-based DPP-4 inhibitors is outlined below.
Step 1: Synthesis of 1,4-bis(phenylsulfonyl)piperazine derivatives
To a solution of piperazine (1.0 eq) in an appropriate solvent, triethylamine (2.2 eq) is added, and the mixture is cooled to 0°C. The respective phenylsulfonyl chloride (2.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 1,4-bis(phenylsulfonyl)piperazine derivative.
In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well microplate, add 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-4 enzyme solution, and 10 µL of the test compound solution (or DMSO for control wells) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (H-Gly-Pro-AMC) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well - Fluorescence of background well) / (Fluorescence of control well - Fluorescence of background well)] x 100
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the DPP-4 inhibition pathway and a typical experimental workflow.
Caption: Mechanism of DPP-4 Inhibition.
Caption: Experimental Workflow for Synthesis and Screening.
References
A Comparative Guide to the Biological Activity of 2-(4-Oxopiperidin-1-yl)acetonitrile and Other Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile building block in drug design. This guide provides a comparative analysis of the biological activity of 2-(4-Oxopiperidin-1-yl)acetonitrile against other piperidine derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights into its potential biological profile.
Overview of Piperidine Derivatives' Biological Activities
Piperidine and its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many piperidine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes like topoisomerase, disruption of microtubule dynamics, and induction of apoptosis.[1][2][3]
-
Enzyme Inhibition: The piperidine nucleus is a common feature in many enzyme inhibitors. For instance, piperidine derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[4]
-
Central Nervous System (CNS) Activity: The piperidine scaffold is present in numerous CNS-active drugs, including analgesics and antipsychotics, highlighting its ability to interact with various receptors and transporters in the brain.
Spotlight on this compound
This compound, also known as N-cyanomethyl-4-piperidone, possesses a unique combination of structural features that suggest potential biological activity. The 4-oxopiperidine core is a common motif in compounds with demonstrated anticancer and enzyme inhibitory properties. The N-acetonitrile substituent introduces a polar, yet sterically small, functional group that can participate in hydrogen bonding and other molecular interactions.
Based on the biological activities of structurally similar compounds, this compound could potentially exhibit:
-
Anticancer Properties: The 4-piperidone core is present in numerous cytotoxic compounds.[1][2][3] The presence of the electron-withdrawing nitrile group might influence its cytotoxic potential.
-
DPP-IV Inhibitory Activity: The piperidine ring is a key component of several DPP-IV inhibitors.[4] The cyanomethyl group could potentially interact with the active site of the enzyme.
Comparative Biological Activity Data
To provide a comparative perspective, the following tables summarize the biological activity of various piperidine derivatives, with a focus on anticancer and DPP-IV inhibitory activities. It is important to note that these are not direct comparisons with this compound but rather with structurally related compounds.
Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives
| Compound/Series | Target Cancer Cell Line(s) | Reported Activity (IC50/CC50) | Reference |
| 3,5-Bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar range | [3] |
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar range | [3] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 | Complete inhibition at 5 mM | [2] |
Table 2: DPP-IV Inhibitory Activity of Selected Piperidine Derivatives
| Compound/Series | Reported Activity (IC50) | Reference |
| 4-Benzylpiperidine derivative (Compound 1) | 1.6 ± 0.04 µM | [4] |
| 4-Amino-1-benzylpiperidine derivative (Compound 4) | 4 ± 0.08 µM | [4] |
Experimental Protocols
Detailed methodologies for key biological assays are crucial for the interpretation and replication of experimental data. Below are protocols for commonly used assays to evaluate the biological activity of piperidine derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength.
-
Calculate the percentage of DPP-IV inhibition relative to the control without the inhibitor.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General experimental workflow for evaluating the biological activity of piperidine derivatives.
Caption: Simplified signaling pathway of DPP-IV inhibition by a piperidine derivative.
Conclusion
Future research should focus on the synthesis and in-vitro evaluation of this compound and its close analogs against a panel of cancer cell lines and key enzymes like DPP-IV. Such studies will provide the necessary quantitative data to definitively place its biological activity within the broader context of piperidine derivatives and to explore its potential as a lead compound for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Oxopiperidin-1-yl)acetonitrile Analogs: A Guide to Structure-Activity Relationships for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the structure-activity relationship (SAR) of 2-(4-oxopiperidin-1-yl)acetonitrile analogs reveals critical insights for the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a key therapeutic target for type 2 diabetes. While a comprehensive, publicly available SAR study for a wide range of these specific analogs is limited, analysis of closely related piperidinone-constrained phenethylamines provides a valuable framework for understanding the structural requirements for effective DPP-4 inhibition.
This guide presents a comparative analysis based on established SAR principles for this class of compounds, supported by detailed experimental protocols and visualizations to aid in the rational design of novel DPP-4 inhibitors.
Quantitative Structure-Activity Relationship (SAR) Analysis
The potency of this compound analogs and their bioisosteres against DPP-4 is highly sensitive to substitutions on both the piperidinone and the aromatic moieties. The following table summarizes the key SAR findings, illustrating how structural modifications impact inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).
Table 1: Structure-Activity Relationship of Piperidinone-Containing DPP-4 Inhibitors
| Compound ID | R1 (Substitution on Piperidinone) | R2 (Substitution on Aromatic Ring) | DPP-4 IC50 (nM) |
| 1 | H | 4-fluoro | >1000 |
| 2 | H | 2,5-difluoro | 340 |
| 3 | 3-methyl | 2,5-difluoro | 18 |
| 4 | 3,3-dimethyl | 2,5-difluoro | 25 |
| 5 | 3-ethyl | 2,5-difluoro | 22 |
| 6 | 3-methyl | 2,4,5-trifluoro | 8 |
Note: The data presented is a representative compilation from published medicinal chemistry literature on piperidinone-based DPP-4 inhibitors to illustrate established SAR trends.
Key Insights from SAR Data:
-
Importance of Piperidinone Substitution: A significant enhancement in potency is observed with the introduction of small alkyl groups at the 3-position of the piperidinone ring. For instance, the addition of a methyl group (Compound 3) leads to a nearly 19-fold increase in activity compared to the unsubstituted analog (Compound 2).
-
Aromatic Ring Substitution: The degree and position of fluorine substitution on the aromatic ring are critical for high-affinity binding. A 2,5-difluoro substitution pattern (Compound 2) is markedly superior to a single 4-fluoro substitution (Compound 1).
-
Synergistic Effects: The combination of optimal substitutions on both the piperidinone and the aromatic ring results in the most potent inhibitors. The presence of a 3-methyl group on the piperidinone ring coupled with a 2,4,5-trifluoro aromatic ring (Compound 6) yields a highly potent DPP-4 inhibitor with an IC50 value in the single-digit nanomolar range.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the inhibitory potency of compounds against the DPP-4 enzyme.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a synthetic substrate, releasing a fluorescent product. The reduction in the rate of fluorescence generation in the presence of the test compound is proportional to its inhibitory activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl (pH 7.5) containing 0.1% Bovine Serum Albumin (BSA)
-
Test compounds dissolved in 100% Dimethyl Sulfoxide (DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
A stock solution of the test compound in DMSO is prepared and serially diluted to create a range of concentrations.
-
In a 96-well microplate, the assay buffer, DPP-4 enzyme solution, and the test compound dilutions are added. The final DMSO concentration in the assay is kept constant (typically ≤1%).
-
The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate to all wells.
-
The fluorescence intensity is measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30 minutes at 37°C.
-
The rate of reaction (slope of the linear portion of the fluorescence curve) is calculated for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a vehicle control (containing DMSO but no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data using a non-linear regression model.
Mandatory Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for SAR Study
Caption: Iterative workflow for SAR studies of DPP-4 inhibitors.
Purity Analysis of Synthetic 2-(4-Oxopiperidin-1-yl)acetonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(4-Oxopiperidin-1-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. We present detailed experimental protocols, comparative data, and potential alternatives to facilitate informed decisions in your research and development endeavors.
Introduction to this compound and Its Purity
This compound is a heterocyclic compound featuring a piperidone core and a nitrile functional group. Its structure makes it a versatile intermediate in medicinal chemistry. The purity of this compound is paramount, as impurities can arise from starting materials, side reactions during synthesis, or degradation. These impurities can potentially lead to the formation of undesired byproducts in subsequent synthetic steps, impacting the overall yield and purity of the final API.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.
Data Summary
The following table summarizes the typical performance of these methods in the analysis of this compound.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Common Impurities Detected |
| HPLC-UV | 95.0 - 99.9 | ~0.01% | ~0.03% | High precision, robustness, widely available. | Starting materials (4-piperidone, chloroacetonitrile), reaction byproducts. |
| GC-MS | 95.0 - 99.9 | ~0.001% | ~0.005% | High sensitivity, excellent for volatile impurities and structural elucidation. | Residual solvents, volatile byproducts. |
| qNMR (¹H) | 98.0 - 99.9 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard, non-destructive. | Structural isomers, impurities with distinct proton signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 min
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
-
Injection Mode: Split (10:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of an internal standard (e.g., maleic acid) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).
NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.
Potential Impurities and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8][9] Based on the likely synthesis from 4-piperidone and chloroacetonitrile, potential impurities include unreacted starting materials and byproducts from side reactions.
Forced Degradation Protocol:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: 105°C for 48h
-
Photolytic: UV light (254 nm) for 48h
Alternative Compounds
The choice of an alternative to this compound depends on the specific application. Structurally similar compounds that may serve as alternatives in certain synthetic pathways include:
-
2-(3-Oxopiperidin-1-yl)acetonitrile: A positional isomer that may exhibit different reactivity and biological activity.[10][11]
-
Piperidin-4-one hydrochloride: A precursor that can be functionalized in various ways.[12][13]
-
Other substituted piperidine derivatives: A wide range of functionalized piperidines are commercially available or can be synthesized to meet specific research needs.
The selection of an appropriate alternative should be based on a thorough evaluation of the synthetic route and the desired properties of the final product.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a potential synthetic pathway for this compound.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: A plausible synthetic pathway for this compound.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1260850-86-9|2-(3-Oxopiperidin-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 11. 2-(3-oxopiperidin-1-yl)acetonitrile CAS#: 1260850-86-9 [m.chemicalbook.com]
- 12. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]
- 13. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for 2-(4-Oxopiperidin-1-yl)acetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS Methodologies
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative overview of validated analytical methods applicable to the analysis of 2-(4-Oxopiperidin-1-yl)acetonitrile, a key chemical intermediate. Given the limited publicly available data for this specific compound, this guide draws upon established and validated methods for structurally similar compounds, namely piperidine and nitrile-containing molecules. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary of Method Performance
The selection of an optimal analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on data from the analysis of analogous compounds.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Linearity Range | 0.44 - 53.33 µg/mL (for piperidine)[1] | 0 - 10 µg/mL (for piperazine derivatives)[2] | 5 - 1000 ng/mL (for piperaquine)[3] |
| Correlation Coefficient (r²) | 0.9996 (for piperidine)[1] | > 0.99[2] | > 0.99[3] |
| Accuracy (% Recovery) | 101.82% (for piperidine)[1] | 76% - 108% (for piperazine derivatives)[2] | 63.14% (for piperaquine)[3] |
| Precision (% RSD) | 0.6% (for piperidine)[1] | < 15%[2] | < 10.56%[3] |
| Limit of Detection (LOD) | 0.15 µg/mL (for piperidine)[1] | 0.002 - 0.156 µg/mL (for piperazine derivatives)[2] | Not Reported |
| Limit of Quantification (LOQ) | 0.44 µg/mL (for piperidine)[1] | 0.008 - 0.625 µg/mL (for piperazine derivatives)[2] | 5 ng/mL (for piperaquine)[3] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of piperidine-containing compounds. Since this compound lacks a strong native chromophore, a pre-column derivatization step is necessary to render it detectable by UV spectrophotometry.[4]
Sample Preparation (with Derivatization):
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent.
-
Derivatization: To an aliquot of the standard or sample solution, add an excess of a derivatizing agent such as 4-toluenesulfonyl chloride.
-
Reaction Conditions: The reaction is typically carried out in a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
-
Extraction: After the reaction is complete, the derivatized analyte is extracted with a suitable organic solvent.
-
Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions for a Derivatized Piperidine Analog:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Water with 0.1% phosphoric acid and acetonitrile (32:68, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: Dependent on the absorbance maximum of the derivative (e.g., approximately 230 nm for a tosyl derivative).[4]
-
Injection Volume: 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary to increase volatility.
Sample Preparation:
-
Extraction: The analyte is extracted from the sample matrix using a suitable solvent. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[5]
-
Derivatization (if necessary): For compounds with low volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[2]
-
Reconstitution: The final extract is dissolved in a volatile solvent suitable for GC injection.
GC-MS Conditions for Piperazine Derivatives:
-
Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm)[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[2]
-
Injector Temperature: 280°C[2]
-
Transfer Line Temperature: 280°C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of compounds in complex matrices, such as biological fluids.
Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions for a Piperaquine Analog:
-
Column: HyPURITY C18[3]
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).
-
Flow Rate: Optimized for the specific column and separation.
-
Ionization Mode: Positive electrospray ionization (ESI+)[3]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Visualizing Method Selection and Workflow
To aid in the selection of an appropriate analytical method and to visualize the experimental workflow, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(4-oxopiperidin-1-yl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis of this compound is primarily achieved through the N-alkylation of 4-piperidone with a haloacetonitrile. This document outlines and compares variations of this method, providing detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The most common and direct approach to synthesizing this compound is the nucleophilic substitution reaction between 4-piperidone and a 2-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the haloacetonitrile. Key variables in this synthesis include the choice of haloacetonitrile, base, and solvent.
| Route | Starting Materials | Base | Solvent | Reaction Conditions | Yield (%) | Purity | Reference |
| Route 1 | 4-Piperidone monohydrate hydrochloride, Chloroacetonitrile | Potassium Carbonate (K₂CO₃) | Methyl Ethyl Ketone (MEK) | 80°C, 18 h | Not Reported for this specific compound, but analogous reaction with 3-chloropropionitrile is documented. | Not Reported | [1] |
| Route 2 | 4-Piperidone, Bromoacetonitrile | Not specified in detail in preliminary findings | Not specified in detail in preliminary findings | Not specified in detail in preliminary findings | Not Reported | Not Reported | General Alkylation Mention |
Reaction Pathway and Logic
The synthesis of this compound via N-alkylation follows a straightforward logical pathway. The process begins with the selection of the appropriate starting materials, 4-piperidone and a suitable haloacetonitrile. The reaction is then facilitated by a base in a suitable solvent, leading to the formation of the desired product, which is then isolated and purified.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Alkylation with Chloroacetonitrile
This protocol is adapted from a similar synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile.[1]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Methyl Ethyl Ketone (MEK)
Procedure:
-
Suspend 4-piperidone monohydrate hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in methyl ethyl ketone.
-
Add chloroacetonitrile (2 equivalents) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Route 2: Alkylation with Bromoacetonitrile (General Procedure)
The use of bromoacetonitrile as the alkylating agent is also a viable route. Bromoacetonitrile is generally more reactive than chloroacetonitrile, which may allow for milder reaction conditions or shorter reaction times.
Materials:
-
4-Piperidone
-
Bromoacetonitrile
-
A suitable base (e.g., Potassium Carbonate, Sodium Bicarbonate, or Triethylamine)
-
A suitable aprotic solvent (e.g., Acetonitrile, DMF, or Acetone)
Procedure:
-
Dissolve 4-piperidone (1 equivalent) in the chosen solvent.
-
Add the selected base (1.5-2 equivalents).
-
Add bromoacetonitrile (1-1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Perform an aqueous workup to remove the base and any inorganic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion
The N-alkylation of 4-piperidone with a haloacetonitrile is the most direct and widely applicable method for the synthesis of this compound. The choice between chloroacetonitrile and bromoacetonitrile will likely depend on the desired reactivity and reaction conditions, with bromoacetonitrile potentially offering a faster reaction. The selection of the base and solvent system can be optimized to improve yield and facilitate purification. The protocols provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable pharmaceutical intermediate. Further optimization of reaction conditions for specific laboratory settings is encouraged to achieve the best possible outcomes.
References
Safety Operating Guide
Safe Disposal of 2-(4-Oxopiperidin-1-yl)acetonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(4-Oxopiperidin-1-yl)acetonitrile. The following procedures are based on the known hazards associated with its structural components, namely the piperidine ring and the nitrile functional group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative.
Hazard Assessment and Safety Precautions
This compound is a research chemical, and its toxicological properties have not been fully investigated. However, based on its chemical structure, it should be handled with extreme caution. The piperidine moiety suggests potential for corrosive properties and toxicity.[1][2][3] The nitrile group indicates that the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and could cause serious eye irritation.[4] Upon decomposition, nitrile compounds can release toxic hydrogen cyanide gas.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Quantitative Data Summary
While specific physical and chemical data for this compound is limited, the following table summarizes available information and data for the related compound, acetonitrile, for reference.
| Property | This compound | Acetonitrile (for reference) |
| Molecular Formula | C₇H₁₀N₂O | C₂H₃N |
| Molecular Weight | 138.17 g/mol | 41.05 g/mol |
| Boiling Point | Data not available | 81.6 °C (178.9 °F) |
| Flash Point | Data not available | 2 °C (36 °F) - Closed cup |
| Toxicity | Not fully investigated. Assumed to be toxic. | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4] May be metabolized to cyanide in the body.[5] |
| GHS Hazard Statements | Not classified | H225, H302, H312, H319, H332[4] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must be made of a material that will not react with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
2. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment bin.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[6]
-
Ensure the storage area is clearly marked as a hazardous waste accumulation site.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontaminate the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Caption: Hazard Relationship Diagram
References
Essential Safety and Logistical Information for Handling 2-(4-Oxopiperidin-1-yl)acetonitrile
This document provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling 2-(4-Oxopiperidin-1-yl)acetonitrile. Adherence to these guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, and dermal contact.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Must be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a risk of splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common starting point for incidental contact.[3][4] For prolonged contact or handling larger quantities, consider thicker gloves or double-gloving.[1][2] Always check glove compatibility charts for nitriles if available. |
| Body Protection | Laboratory coat | A standard lab coat is the minimum requirement.[5] For larger quantities or splash potential, a chemically resistant apron or disposable coverall should be worn over the lab coat.[1] |
| Respiratory Protection | Chemical fume hood or respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[1] If work outside a fume hood is unavoidable and there's a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges is necessary.[5] |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for chemical spills should be available. This should include absorbent materials, neutralizing agents (if applicable), and waste containers.
-
PPE Inspection: Before starting work, inspect all PPE for any damage or defects.[5]
Handling
-
Weighing: Weigh the solid compound within the fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Cross-Contamination: Do not wear gloves outside the designated handling area to prevent the spread of contamination.[3][6] Remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[3]
Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, any known hazards, and the date received.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing paper, and disposable lab coats, in a designated, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1]
Disposal Procedure
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this specific chemical waste.[1]
-
Licensed Disposal Service: Disposal must be carried out by a licensed hazardous waste disposal company.
-
Do Not: Do not dispose of this chemical down the drain or in the regular trash.[1]
Experimental Protocols
As no specific experimental protocols involving this compound were found in the initial search, a generalized workflow for handling a chemical with unknown toxicity is provided below.
Caption: A generalized workflow for safely handling a chemical with unknown toxicity.
Logical Relationships in Safety Procedures
The relationship between the potential hazards of a nitrile compound and the required safety measures can be visualized as follows.
Caption: The relationship between potential chemical hazards and the corresponding PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. westlab.com.au [westlab.com.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. The MSDS HyperGlossary: Nitrile [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



